2-(2-Hydroxyethoxy)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCOCUDBDKVWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063607 | |
| Record name | Phenol, 2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4792-78-3 | |
| Record name | 2-(2-Hydroxyethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(2-hydroxyethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(2-hydroxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-hydroxyethoxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.042 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-hydroxyethoxy)phenol, a valuable intermediate in various chemical syntheses. This document details experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and replication.
Introduction
This compound, also known as pyrocatechol mono(2-hydroxyethyl) ether, is an organic compound with the chemical formula C₈H₁₀O₃.[1] Its structure, featuring both a phenolic hydroxyl group and a primary alcohol, makes it a versatile building block in the synthesis of more complex molecules, such as macrocyclic lipophilic benzocrown ethers and synthetic carboxylic ionophores.[2] This guide outlines a common and effective method for its synthesis via the Williamson ether synthesis and details the analytical techniques used for its characterization.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide.[3][4] In this case, catechol is deprotonated to form a phenoxide ion, which then undergoes a nucleophilic substitution reaction with 2-chloroethanol.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Catechol
-
2-Chloroethanol
-
Sodium hydroxide (NaOH)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF)
-
Diethyl ether
-
6M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of Catechol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve catechol (1.0 equivalent) in anhydrous DMF. Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydroxide (1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the formation of the sodium phenoxide.
-
Alkylation: Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with 6M HCl and extract again with diethyl ether to recover any unreacted catechol.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.[5][6]
Synthesis Workflow
Caption: Williamson ether synthesis workflow for this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including spectroscopy and determination of physical properties.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [1] |
| Molecular Weight | 154.16 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 99-100 °C (lit.) | |
| Boiling Point | 128 °C at 0.7 mmHg (lit.) | |
| IUPAC Name | This compound | [1] |
| CAS Number | 4792-78-3 |
Spectroscopic Data
The structural confirmation of this compound is achieved through spectroscopic analysis. The expected spectral data are summarized below.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for ¹H and ¹³C NMR are detailed in Table 2.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| ~6.9-7.1 (m, 4H) | Aromatic protons |
| ~4.1 (t, 2H) | -O-CH₂-CH₂-OH |
| ~3.9 (t, 2H) | -O-CH₂-CH₂-OH |
| ~5.0 (br s, 1H) | Phenolic -OH |
| ~3.0 (br s, 1H) | Alcoholic -OH |
Note: The chemical shifts of the -OH protons can vary depending on the solvent and concentration.[7]
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed in Table 3.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretching (phenolic and alcoholic) |
| 3050-3010 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (aliphatic) |
| 1600, 1500 | C=C stretching (aromatic ring) |
| 1250-1200 | C-O stretching (aryl ether) |
| 1050-1000 | C-O stretching (primary alcohol) |
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The expected mass spectral data are presented in Table 4.
| Technique | m/z | Assignment |
| Electron Ionization (EI) | 154 | Molecular ion [M]⁺ |
| 110 | Fragment corresponding to the loss of -CH₂CH₂OH | |
| 109 | Further fragmentation |
Characterization Workflow
References
- 1. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-羟基乙氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of 2-(2-Hydroxyethoxy)phenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(2-Hydroxyethoxy)phenol. The information presented herein has been compiled from various spectral databases and is intended to assist in the identification, characterization, and quality control of this compound. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data Not Available | C-1 (C-OAr) |
| Data Not Available | C-2 (C-OH) |
| Data Not Available | Aromatic CH |
| Data Not Available | Aromatic CH |
| Data Not Available | Aromatic CH |
| Data Not Available | Aromatic CH |
| Data Not Available | O-C H₂-CH₂-OH |
| Data Not Available | O-CH₂-C H₂-OH |
Note: While PubChem indicates the availability of a ¹³C NMR spectrum from Sigma-Aldrich, the specific peak list is not publicly accessible. The table represents the expected carbon environments.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Broad, ~3400-3200 | Strong | O-H stretch (phenolic and alcoholic, H-bonded) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C ring stretching |
| ~1250 | Strong | Aryl-O stretch (ether) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Note: The IR data is predicted based on the functional groups present in the molecule and general values for phenols and alcohols. PubChem mentions the availability of an ATR-IR spectrum from Aldrich.[1]
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 154 | [M]⁺ (Molecular Ion) |
| 110 | [M - C₂H₄O]⁺ or [C₆H₅O-CH₂]⁺ (Base Peak) |
| Other fragments not specified |
Note: The molecular weight of this compound is 154.16 g/mol .[1] PubChem lists a GC-MS analysis where the top peak has an m/z of 110.[1]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of phenolic compounds like this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample as necessary to be within the linear range of the instrument.
Instrumentation and Data Acquisition:
-
System: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.
-
Oven Program: A temperature ramp is used to elute the compound, for example, starting at 50°C and ramping up to 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the compound and expected fragments (e.g., m/z 40-300).
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Logical flow of mass spectrometry analysis.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxyethoxy)phenol is an aromatic organic compound of interest in various chemical and pharmaceutical research fields. Structurally, it is characterized by a phenol ring substituted with a 2-hydroxyethoxy group at the ortho position. This unique combination of a phenolic hydroxyl group and an ether-linked aliphatic alcohol imparts specific physical and chemical properties that make it a valuable precursor in the synthesis of more complex molecules, such as macrocyclic crown ethers, and a subject of study for potential biological activities.[1] This guide provides a comprehensive overview of its core properties, supported by experimental protocols and logical diagrams to facilitate its use in a research and development setting.
Chemical Identity
It is essential to precisely identify the compound to ensure the accuracy and reproducibility of experimental work.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Registry Number | 4792-78-3[2] |
| Molecular Formula | C₈H₁₀O₃[2] |
| SMILES | C1=CC=C(C(=C1)O)OCCO[2] |
| InChI | InChI=1S/C8H10O3/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,9-10H,5-6H2[2] |
| InChIKey | AMCOCUDBDKVWRZ-UHFFFAOYSA-N[2] |
| Synonyms | Phenol, 2-(2-hydroxyethoxy)-; o-(Hydroxyethoxy)phenol; 2-(2-hydroxyphenoxy)ethanol; Catechol mono(2-hydroxyethyl) ether; Pyrocatechol mono-(2-hydroxy ethyl)-ether[2][3] |
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value |
| Molecular Weight | 154.16 g/mol [2] |
| Appearance | Colorless solid (in pure form) |
| Melting Point | 99-100 °C[3] |
| Boiling Point | 128 °C at 0.7 mmHg[3] |
| Density | 1.169 g/cm³ (rough estimate)[3] |
| pKa | 9.51 ± 0.30 (Predicted)[3] |
| Vapor Pressure | 0.00049 mmHg at 25°C[3] |
| Refractive Index | 1.4750 (estimate)[3] |
Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | Spectra available, typically run in DMSO-d₆. Expected signals include aromatic protons, two distinct methylene (-CH₂-) groups, and two hydroxyl (-OH) protons.[2] |
| ¹³C NMR | Spectra available. Expected signals include carbons of the aromatic ring (some shielded, some deshielded by substituents) and two aliphatic carbons of the ethoxy group.[2] |
| Infrared (IR) Spectroscopy | FTIR spectra available. Characteristic absorptions include a broad O-H stretching band for the hydroxyl groups, C-O stretching for the ether and alcohol functionalities, and C=C stretching for the aromatic ring.[2] |
| Mass Spectrometry (MS) | GC-MS data available. The molecular ion peak [M]⁺ is expected at m/z 154.[2][4] |
Chemical Reactivity and Synthesis
Reactivity Profile
The reactivity of this compound is dictated by its functional groups: the phenol ring, the phenolic hydroxyl group, and the primary alcohol group.
-
Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base (e.g., sodium hydroxide) to form a phenoxide ion. This phenoxide is a potent nucleophile, crucial for reactions like the Williamson ether synthesis.[5]
-
Aromatic Ring: The hydroxyl group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution.[5] Therefore, reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation are expected to proceed readily, primarily at the positions ortho and para to the hydroxyl group (C4 and C6 positions).
-
Primary Alcohol Group: The terminal hydroxyl group can undergo typical alcohol reactions, such as esterification with carboxylic acids or acylation with acyl halides.
-
Precursor in Synthesis: It serves as a key building block in the synthesis of macrocyclic lipophilic benzocrown ethers.[1]
Synthesis Pathway
A common and logical route for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
References
An In-depth Technical Guide on the Research Applications of 2-(2-Hydroxyethoxy)phenol (CAS 4792-78-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential research applications of 2-(2-Hydroxyethoxy)phenol, a significant metabolite of the widely used expectorant guaifenesin. The document covers its primary role in pharmacological and drug metabolism studies, its potential as a bioactive molecule based on its phenolic structure, and its utility as a precursor in chemical synthesis. Detailed experimental protocols, data tables, and visualizations of relevant pathways and workflows are provided to support further research and development efforts in this area.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 4792-78-3, is an aromatic organic compound. Structurally, it is characterized by a phenol ring substituted with a 2-hydroxyethoxy group. This substitution enhances its polarity and potential for biological interactions. Its primary significance in the scientific literature stems from its identification as a major metabolite of the drug guaifenesin. However, its chemical structure also suggests intrinsic biological activities and utility as a building block in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4792-78-3 |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 99-100 °C |
| Boiling Point | 128 °C at 0.7 mmHg |
| Solubility | Soluble in water and organic solvents |
Role in Pharmacology: A Primary Metabolite of Guaifenesin
The most well-documented research application of this compound is in the context of drug metabolism. It is a product of the hepatic metabolism of guaifenesin, an expectorant found in many over-the-counter cough and cold remedies. Understanding the metabolic fate of guaifenesin is crucial for assessing its efficacy, duration of action, and potential for drug-drug interactions.
Metabolic Pathway of Guaifenesin
Guaifenesin undergoes metabolism in the liver primarily through oxidation and demethylation. One of the key metabolic routes is the O-demethylation of the methoxy group, which results in the formation of this compound. This process is catalyzed by O-demethylase, an enzyme located in liver microsomes. The major metabolites of guaifenesin, including β-(2-methoxyphenoxy)-lactic acid and hydroxy-guaifenesin, are considered inactive and are excreted in the urine.[1][2]
Experimental Protocol: Analysis in Biological Fluids
The quantification of guaifenesin and its metabolites in biological matrices like plasma and urine is essential for pharmacokinetic studies. Below is a representative High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for such an analysis.
Objective: To determine the concentration of guaifenesin and its metabolite, this compound, in human plasma.
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to precipitate proteins and extract the analytes.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for guaifenesin, this compound, and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations.
-
Determine the concentration of the analytes in the plasma samples from the calibration curve.
-
Table 2: Representative Pharmacokinetic Parameters of Guaifenesin in Adults
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~0.5 - 1.7 hours |
| Plasma Elimination Half-Life (t½) | ~1 hour |
| Metabolism | Rapid and extensive in the liver |
| Excretion | Primarily renal (urine) |
Note: This data is for the parent drug, guaifenesin. Specific pharmacokinetic data for the this compound metabolite is not widely available.
Potential Biological Activities
As a phenolic compound, this compound is predicted to possess antioxidant and anti-inflammatory properties. These activities are attributed to the ability of the phenolic hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals, and to modulate inflammatory signaling pathways.
Antioxidant Activity
Phenolic compounds are well-known for their capacity to scavenge reactive oxygen species (ROS), which are implicated in cellular damage and various disease pathologies. The antioxidant activity can be assessed using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Table 3: Example Antioxidant Activity (IC₅₀) of Various Phenolic Compounds in the DPPH Assay
| Compound | IC₅₀ (µM) |
| Gallic Acid | ~5-10 |
| Quercetin | ~10-20 |
| Catechin | ~20-40 |
| Ascorbic Acid (Control) | ~25-50 |
Note: These are representative values for common phenolic compounds. The specific IC₅₀ for this compound would need to be determined experimentally.
Anti-inflammatory Activity
Phenolic compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key signaling pathways such as the NF-κB pathway.
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is used for quantification.
-
-
Cell Viability Assay:
-
Perform a concurrent cell viability assay (e.g., MTT or MTS) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Application in Chemical Synthesis
This compound serves as a valuable precursor molecule in the synthesis of more complex chemical structures. Its bifunctional nature (a phenolic hydroxyl group and an alcoholic hydroxyl group) allows for a variety of chemical transformations.
Synthesis of Benzocrown Ethers
A notable application is in the preparation of macrocyclic lipophilic benzocrown ethers. These molecules are of interest for their ability to selectively bind and transport ions, making them useful in areas such as ion-selective electrodes, phase-transfer catalysis, and the development of chemical sensors.
General Synthetic Protocol
Objective: To synthesize a benzocrown ether via the Williamson ether synthesis.
Methodology:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in an appropriate aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to deprotonate the hydroxyl groups.
-
-
Cyclization:
-
To the stirred suspension, add a solution of an appropriate oligoethylene glycol ditosylate dropwise over several hours. The choice of the ditosylate determines the size of the resulting crown ether ring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired benzocrown ether.
-
Conclusion
This compound is a molecule of significant interest in multiple areas of chemical and biomedical research. Its role as a primary metabolite of guaifenesin makes it a crucial analyte in pharmacokinetic and drug metabolism studies. Furthermore, its inherent phenolic structure suggests potential as a bioactive agent with antioxidant and anti-inflammatory properties that warrant further investigation. Finally, its utility as a synthetic precursor, particularly in the synthesis of complex macrocycles like benzocrown ethers, highlights its value in materials science and supramolecular chemistry. This guide provides a foundational framework of the current knowledge and experimental approaches to stimulate and support future research into the applications of this versatile compound.
References
An In-depth Technical Guide to the Initial Studies and Discovery of 2-(2-Hydroxyethoxy)phenol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a comprehensive overview of the foundational chemistry of 2-(2-Hydroxyethoxy)phenol, including its likely initial synthesis, physicochemical properties, and characterization data, presented in a format suitable for technical experts.
Introduction
This compound, a di-functionalized aromatic compound, holds interest in various chemical and pharmaceutical research areas due to its unique combination of a phenolic hydroxyl group and a primary alcohol function connected by an ether linkage. While a singular, definitive publication marking its initial discovery is not prominent in the historical chemical literature, its synthesis is a logical extension of foundational 19th and early 20th-century organic chemistry principles. The development of the Williamson ether synthesis in 1850 and the subsequent exploration of catechol and ethylene oxide reactions provided the fundamental chemical knowledge for its creation. This guide reconstructs the probable early synthetic routes and initial characterization of this compound based on the historical context of organic synthesis.
Physicochemical and Spectroscopic Data
The initial characterization of a novel compound would have relied on determining its fundamental physical properties and, as technology evolved, its spectroscopic signature. The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₀O₃ |
| Molecular Weight | 154.16 g/mol |
| Melting Point | 99-100 °C |
| Boiling Point | 128 °C at 0.7 mmHg |
| CAS Number | 4792-78-3 |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points |
| Infrared (IR) Spectroscopy | Broad peak ~3400-3200 cm⁻¹ (O-H stretching, alcohol and phenol), ~1220 cm⁻¹ (Aryl-O stretching) |
| ¹H NMR Spectroscopy | Chemical shifts (δ) approx. 6.8-7.0 ppm (aromatic protons), 4.1 ppm (t, -O-CH₂-), 3.9 ppm (t, -CH₂-OH), broad singlets for -OH protons |
| ¹³C NMR Spectroscopy | Chemical shifts (δ) approx. 145-150 ppm (aromatic carbons bonded to oxygen), 115-122 ppm (other aromatic carbons), ~70 ppm (-O-CH₂-), ~61 ppm (-CH₂-OH) |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 154 |
Experimental Protocols: Plausible Initial Syntheses
The most probable early syntheses of this compound would have utilized catechol as a readily available starting material. Two primary methods would have been considered: the Williamson ether synthesis with a halo-alcohol and the direct reaction with ethylene oxide.
This method represents a classic and reliable approach for the formation of the ether linkage.
Experimental Protocol:
-
Preparation of Sodium Catecholate: To a solution of catechol (1.0 equivalent) in a suitable anhydrous solvent such as ethanol, sodium metal (1.0 equivalent) is carefully added in small portions under an inert atmosphere. The reaction is allowed to proceed until the sodium is completely consumed, resulting in the formation of the monosodium salt of catechol.
-
Etherification: 2-Chloroethanol (1.1 equivalents) is added to the solution of sodium catecholate. The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.
-
Work-up and Isolation: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is taken up in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove any unreacted catechol and salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).
The direct reaction of phenols with ethylene oxide provides a more atom-economical route.
Experimental Protocol:
-
Catalyst and Reactant Preparation: Catechol (1.0 equivalent) is dissolved in a suitable solvent, and a catalytic amount of a base (e.g., sodium hydroxide or potassium carbonate) is added. The mixture is heated to a moderate temperature (e.g., 80-100 °C) in a pressure-resistant vessel.
-
Ethoxylation: Ethylene oxide (1.0-1.2 equivalents), either as a gas or a cooled liquid, is carefully introduced into the reaction vessel. The reaction is exothermic and requires careful temperature control. The mixture is stirred at the elevated temperature for several hours until the reaction is complete.
-
Neutralization and Work-up: After cooling, the reaction mixture is neutralized with a dilute acid (e.g., hydrochloric acid). The product is then extracted into an organic solvent.
-
Purification: The organic extract is washed with water and brine, dried over an anhydrous salt, and concentrated. The final product is purified by vacuum distillation.
Visualizations of Synthetic Pathways and Workflows
The following diagrams illustrate the chemical logic and experimental processes described above.
Caption: Williamson Ether Synthesis Pathway for this compound.
Caption: Experimental Workflow for Synthesis and Purification.
Conclusion
While the precise moment of the discovery of this compound may not be documented in a single seminal work, its existence is a logical outcome of the systematic development of organic synthesis. The foundational principles of ether synthesis, particularly the Williamson method, provide a clear and plausible pathway for its initial preparation from catechol. The data and protocols presented in this guide offer a reconstructed view of the early studies of this versatile molecule, providing a valuable technical resource for researchers in the chemical and pharmaceutical sciences.
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanisms and kinetics pertaining to 2-(2-Hydroxyethoxy)phenol, a molecule of interest in various chemical and pharmaceutical applications. Due to a paucity of direct experimental data on this specific compound, this document leverages established principles of organic chemistry and data from analogous phenolic compounds to elucidate its probable synthetic pathways, decomposition routes, and reactivity. The primary focus is on the Williamson ether synthesis for its formation, and potential oxidation and thermal decomposition mechanisms. This guide presents detailed, inferred experimental protocols, summarizes relevant kinetic data from related compounds in structured tables, and utilizes Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a foundational resource for researchers in the field.
Introduction
This compound, also known as catechol mono(2-hydroxyethyl) ether, is an aromatic compound featuring a catechol ring functionalized with a hydroxyethoxy group. This structure imparts both hydrophilic and lipophilic characteristics, making it a versatile building block in organic synthesis. Its phenolic hydroxyl group and ether linkage are key determinants of its reactivity, participating in a range of chemical transformations. Understanding the mechanisms and kinetics of these reactions is crucial for its application in drug development, polymer chemistry, and as a fine chemical intermediate. This guide aims to provide a detailed theoretical and practical framework for the study of this compound's reactivity.
Synthesis of this compound: The Williamson Ether Synthesis
The most probable and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this case, catechol is deprotonated to form a phenoxide, which then attacks an electrophilic ethylene-based reagent.
Reaction Mechanism
The synthesis can be envisioned through two primary pathways, both commencing with the deprotonation of one of the hydroxyl groups of catechol by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide.
-
Pathway A: Reaction with 2-Chloroethanol. The catechol phenoxide undergoes a bimolecular nucleophilic substitution (SN2) reaction with 2-chloroethanol. The phenoxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the ether linkage.
-
Pathway B: Reaction with Ethylene Oxide. The catechol phenoxide attacks one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide. A subsequent protonation step yields the final product. This reaction is typically carried out under basic or acidic conditions.
Factors Influencing the Reaction
Several factors can influence the rate and yield of the Williamson ether synthesis of this compound:
-
Base: The choice of base is critical for the initial deprotonation of catechol. Stronger bases will favor the formation of the phenoxide, increasing the reaction rate.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base without strongly solvating the phenoxide, thus enhancing its nucleophilicity.
-
Temperature: Higher temperatures generally increase the reaction rate but may also lead to side reactions, such as the formation of di-substituted products or polymerization, especially with ethylene oxide.
-
Leaving Group: In the case of reaction with a halo-alcohol, the nature of the leaving group is important. The reactivity order is typically I > Br > Cl.
Experimental Protocols
The following are detailed, inferred protocols for the synthesis of this compound based on standard Williamson ether synthesis procedures.
Protocol 2.3.1: Synthesis from Catechol and 2-Chloroethanol
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in a suitable solvent such as anhydrous N,N-dimethylformamide (DMF).
-
Add a base, such as anhydrous potassium carbonate (1.5 eq), to the solution.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of catechol.
-
Nucleophilic Substitution: Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Protocol 2.3.2: Synthesis from Catechol and Ethylene Oxide
-
Catalyst Preparation (Base-catalyzed): In a pressure reactor, dissolve catechol (1.0 eq) in a suitable solvent (e.g., water or an alcohol) containing a base such as sodium hydroxide (catalytic amount).
-
Ethoxylation: Introduce a measured amount of ethylene oxide (1.0-1.2 eq) into the sealed reactor.
-
Heat the mixture to a temperature between 120-180°C. The pressure in the reactor will initially increase and then decrease as the ethylene oxide is consumed.[1]
-
Maintain the temperature until the pressure stabilizes, indicating the completion of the reaction.
-
Work-up: Cool the reactor and carefully vent any unreacted ethylene oxide.
-
Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.
Kinetics of Synthesis
Table 1: General Kinetic Parameters for Related Phenol Etherification Reactions
| Reaction | Reactants | Catalyst/Conditions | Rate Law (inferred) | Activation Energy (Ea) | Reference |
| Williamson Ether Synthesis | Phenol + Alkyl Halide | Base (e.g., NaOH, K2CO3) | Rate = k[Phenoxide][Alkyl Halide] | Not specified | General Organic Chemistry Principles |
| Ethoxylation of Phenols | Phenol + Ethylene Oxide | Base or Acid catalyst | Rate = k[Phenol][Ethylene Oxide] | Not specified | [1] |
| Synthesis of 2-ethoxyphenol | Catechol + Diethyl sulfate | NaOH in Toluene/water | Not specified | Not specified | [2] |
Reaction Mechanisms and Kinetics of Decomposition
This compound can undergo decomposition through several pathways, primarily thermal degradation and oxidation.
Thermal Decomposition
At elevated temperatures, the ether linkage and the aromatic ring of this compound can undergo cleavage. Based on studies of the pyrolysis of catechol and its derivatives, the following decomposition pathways are plausible.[3][4]
-
Homolytic Cleavage: The C-O bond of the ether linkage can break homolytically to form a phenoxy radical and a hydroxyethyl radical. These radicals can then undergo further reactions, such as hydrogen abstraction or fragmentation.
-
Intramolecular Rearrangement: The molecule could potentially undergo intramolecular rearrangement reactions, leading to the formation of various smaller molecules.
-
Ring Opening: At very high temperatures, the aromatic ring can undergo fragmentation, leading to the formation of smaller unsaturated hydrocarbons and carbon monoxide.[4]
Table 2: Products from Thermal Decomposition of Catechol
| Temperature Range (°C) | Major Products | Reference |
| 250 - 1000 | Phenol, Benzene, Dibenzofuran, Dibenzo-p-dioxin | [3] |
| 700 - 1000 | CO, Acetylene, 1,3-Butadiene, Phenol, Cyclopentadiene, Benzene, Ethylene | [4] |
Oxidation
The phenolic hydroxyl group makes this compound susceptible to oxidation. The oxidation can proceed via different mechanisms depending on the oxidant and reaction conditions.
-
Formation of a Phenoxy Radical: A one-electron oxidation of the phenol yields a phenoxy radical. This radical is resonance-stabilized and can participate in various subsequent reactions, including dimerization or reaction with other molecules.
-
Formation of a Quinone: Further oxidation can lead to the formation of an ortho-quinone derivative. This is a common pathway for the oxidation of catechols.[5]
-
Ring Opening: Under strong oxidizing conditions (e.g., with ozone or Fenton's reagent), the aromatic ring can be cleaved, leading to the formation of smaller carboxylic acids and eventually carbon dioxide and water.
The rate of oxidation is highly dependent on pH, with the deprotonated phenoxide form being much more susceptible to oxidation.[5] Electron-donating groups on the catechol ring generally increase the rate of oxidation.[5]
Table 3: Kinetic Data for the Oxidation of Catechol and Related Compounds
| Reaction | Oxidant | pH | Second-Order Rate Constant (k) | Reference |
| Catechol Oxidation | O₂ | pH-dependent | Not specified (linear Hammett correlation observed) | [5] |
| Catechol Oxidation | [Co₂(O₂)(NH₃)₁₀]⁵⁺ | Acidic | Second-order overall | [6] |
| Electrochemical Oxidation of Catechol | - | Acetonitrile | ECCE(E)C mechanism | [7] |
Visualizing Reaction Pathways and Workflows
Graphviz diagrams are provided below to illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Plausible synthetic routes to this compound via Williamson ether synthesis.
Caption: Potential decomposition pathways for this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has outlined the principal reaction mechanisms and inferred kinetic behavior of this compound. The Williamson ether synthesis stands as the most viable route for its preparation, with reaction conditions that can be optimized to maximize yield and purity. The decomposition of this molecule is likely to proceed through thermal cleavage of the ether bond and oxidation of the phenolic ring, pathways that are common for this class of compounds.
While specific quantitative kinetic data for this compound remains a gap in the current scientific literature, the information compiled herein from analogous systems provides a robust framework for predicting its reactivity. The detailed experimental protocols, structured data tables, and illustrative diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this and related phenolic compounds. Further experimental studies are warranted to precisely determine the kinetic parameters and to fully elucidate the complex reaction pathways of this compound.
References
- 1. US4855075A - Ethoxylates of alkyl and alkenyl catechols - Google Patents [patents.google.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catechol oxidation: considerations in the design of wet adhesive materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Hydroxyethoxy)phenol (CAS No. 4792-78-3), a key intermediate in the synthesis of various complex molecules, including macrocyclic lipophilic benzocrown ethers.[1][2] Understanding its physicochemical properties is crucial for its effective use in research and development, particularly in drug discovery and material science.
Physicochemical Properties
This compound, also known as o-(Hydroxyethoxy)phenol or Catechol hydroxyethyl ether, is an aromatic compound with the chemical formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol .[2][3][4][5][6] Its structure features a phenol ring substituted with a hydroxyethoxy group, which influences its solubility and stability.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₃ | [2][3][4][5][6] |
| Molecular Weight | 154.16 g/mol | [3][4] |
| Melting Point | 99-100 °C | [2][3] |
| Boiling Point | 128 °C at 0.7 mmHg | [2][3] |
| Appearance | Crystalline solid | |
| CAS Number | 4792-78-3 | [2][3][4][6] |
Solubility Profile
Table 1: Predicted and Observed Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Water | Moderately Soluble | The presence of two hydroxyl groups and an ether linkage allows for hydrogen bonding with water molecules. |
| Methanol | Soluble | "Like dissolves like" principle; both are polar protic solvents capable of hydrogen bonding. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the compound. |
| Acetone | Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent with a lower capacity for hydrogen bonding compared to alcohols and water. |
| Toluene | Sparingly Soluble | A nonpolar aromatic solvent; solubility is expected to be limited due to the polar nature of the solute. |
| Hexane | Insoluble | A nonpolar aliphatic solvent, unlikely to dissolve a polar compound like this compound. |
Stability Profile
The stability of this compound is a key consideration for its storage, handling, and application. Phenolic compounds are generally susceptible to degradation through oxidation, hydrolysis, and photolysis.
Oxidative Stability
Phenolic compounds are prone to oxidation, which can be accelerated by the presence of light, heat, and metal ions. The phenolic hydroxyl group can be oxidized to form quinone-type structures, which may further polymerize. The presence of an antioxidant, such as 8-hydroxyquinoline, can be considered for storage of solutions.
pH-Dependent Stability (Hydrolysis)
The ether linkage in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally stable at neutral pH.
-
Acidic Conditions: Under harsh acidic conditions and elevated temperatures, acid-catalyzed cleavage of the ether bond may occur. For the related compound 2-(2-Methoxyethyl)phenol, acid-catalyzed degradation can lead to demethylation to form 2-(2-hydroxyethyl)phenol or cyclization to form 2,3-dihydrobenzofuran.[7] A similar cyclization is a potential degradation pathway for this compound.
-
Alkaline Conditions: At high pH, the phenolic hydroxyl group will be deprotonated, forming a phenoxide ion. This can increase the susceptibility of the aromatic ring to oxidative degradation.
Thermal Stability
Based on its boiling point, this compound is expected to be thermally stable at temperatures typically encountered in pharmaceutical and laboratory settings. However, prolonged exposure to high temperatures may lead to decomposition.
Table 2: Predicted Stability of this compound under Various Conditions
| Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1N HCl, 80°C) | Moderate | 2,3-Dihydrobenzofuran-2-ol, Catechol, Ethylene Glycol |
| Alkaline (e.g., 0.1N NaOH, 80°C) | Low to Moderate | Quinone-type compounds, Polymerization products |
| Oxidative (e.g., H₂O₂, UV) | Low | Hydroxylated derivatives, Quinones, Ring-opened products (e.g., carboxylic acids) |
| Neutral Aqueous Solution (Room Temp) | High | - |
| Solid State (Protected from light/air) | High | - |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard procedure for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the suspension to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric method like the Folin-Ciocalteu assay.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.
Stability Study: Forced Degradation
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to UV light.
-
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acid and base hydrolysis): Immediately neutralize the withdrawn aliquots to stop the degradation reaction.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This typically involves a reverse-phase C18 column with a gradient elution of water and acetonitrile, and UV detection at an appropriate wavelength.
-
Data Evaluation: Determine the percentage of the parent compound remaining and identify and quantify the degradation products.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Logical Relationship: Potential Acid-Catalyzed Degradation Pathways
Caption: Potential degradation pathways of this compound under acidic conditions.
Logical Relationship: Potential Oxidative Degradation Pathway
Caption: Generalized pathway for the oxidative degradation of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative data remains to be fully elucidated in the scientific literature, the provided information on its predicted behavior, along with detailed experimental protocols, offers a robust framework for researchers and professionals working with this compound. Further experimental investigation is encouraged to establish a comprehensive and quantitative profile of its physicochemical properties.
References
- 1. Buy this compound | 4792-78-3 [smolecule.com]
- 2. This compound | 4792-78-3 [chemicalbook.com]
- 3. 2-(2-羟基乙氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C8H10O3) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Quantum Chemical Calculations for 2-(2-Hydroxyethoxy)phenol
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the molecular properties of 2-(2-Hydroxyethoxy)phenol.
Abstract
Quantum chemical calculations are powerful computational tools for investigating the geometric, electronic, and spectroscopic properties of molecules, offering profound insights into their behavior and reactivity. This whitepaper provides a comprehensive overview of the theoretical background and practical application of these methods to the study of this compound, a catechol derivative of interest in various chemical and pharmaceutical contexts. By detailing the computational protocols and presenting data in a structured format, this guide aims to facilitate a deeper understanding of the molecule's characteristics at a quantum mechanical level.
Introduction
This compound, a derivative of catechol, possesses a molecular structure that suggests potential applications in areas such as polymer chemistry and as a precursor in organic synthesis. The presence of hydroxyl groups and an ether linkage imparts specific electronic and structural features that can be effectively probed using computational methods. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in modern chemical research. These methods allow for the accurate prediction of molecular properties, complementing and sometimes guiding experimental work. For professionals in drug development, understanding the conformational landscape, electronic properties, and potential interaction sites of a molecule is crucial for rational drug design.
Computational Methodology (Experimental Protocols)
The following protocols outline the standard computational procedures for a thorough quantum chemical analysis of this compound. These methods are based on well-established practices in computational chemistry, particularly for phenolic compounds.[1]
2.1. Software Selection
A variety of software packages are available for performing quantum chemical calculations. Commonly used programs include Gaussian, ORCA, and GAMESS. The choice of software often depends on user familiarity and available computational resources. The protocols described below are generally applicable across these platforms.
2.2. Molecular Geometry Optimization
The first and most critical step is to determine the molecule's most stable three-dimensional structure.
-
Protocol:
-
The initial structure of this compound is built using a molecular editor and is subjected to a preliminary geometry optimization using a lower-level theory or molecular mechanics force field.
-
The resulting structure is then used as the starting point for a full geometry optimization using Density Functional Theory (DFT).
-
A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
The optimization is performed using a sufficiently large basis set to accurately describe the electronic distribution, such as 6-311+G(d,p). The inclusion of diffuse functions (+) and polarization functions (d,p) is important for molecules with lone pairs and potential hydrogen bonding.
-
The optimization process is continued until the forces on the atoms and the change in energy between successive steps fall below predefined convergence criteria.
-
2.3. Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.
-
Protocol:
-
Using the optimized geometry of this compound, a vibrational frequency analysis is carried out using the B3LYP functional and the 6-311+G(d,p) basis set.
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated frequencies can be used to predict the molecule's infrared (IR) and Raman spectra. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.
-
The vibrational modes are assigned to specific molecular motions, such as O-H stretching, C-H bending, or phenyl ring deformations.[2]
-
2.4. Electronic Properties Calculation
The electronic characteristics of the molecule are determined from the optimized wavefunction.
-
Protocol:
-
A single-point energy calculation is performed on the optimized geometry using the B3LYP/6-311+G(d,p) level of theory.
-
From this calculation, key electronic properties are extracted:
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a crucial indicator of chemical reactivity and stability.[3]
-
Dipole Moment: The magnitude and direction of the molecular dipole moment are calculated, providing insight into the molecule's overall polarity.
-
Mulliken Atomic Charges: The distribution of electron density among the atoms is analyzed through Mulliken population analysis, which assigns partial charges to each atom.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electrostatic potential on the electron density surface. This map is invaluable for identifying regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively.[1]
-
-
Results and Discussion
The following tables summarize the expected quantitative data from the quantum chemical calculations on this compound, based on typical results for catechol and its derivatives.
3.1. Optimized Molecular Geometry
The geometry optimization provides the equilibrium bond lengths, bond angles, and dihedral angles.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (aromatic) | ~1.39 - 1.41 | |
| C-O (phenol) | ~1.36 | |
| C-O (ether) | ~1.37 | |
| O-H | ~0.97 | |
| Bond Angles (º) | ||
| C-C-C (aromatic) | ~119 - 121 | |
| C-O-H | ~109 | |
| C-O-C (ether) | ~118 | |
| Dihedral Angles (º) | ||
| C-C-O-C (ether linkage) | Varies with conformation |
3.2. Vibrational Analysis
The calculated vibrational frequencies are assigned to characteristic functional group vibrations.
| Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |
| ~3500 - 3600 | O-H Stretch (free hydroxyl) | Strong |
| ~3000 - 3100 | C-H Stretch (aromatic) | Medium |
| ~2850 - 2950 | C-H Stretch (aliphatic) | Medium |
| ~1500 - 1600 | C=C Stretch (aromatic ring) | Strong |
| ~1200 - 1300 | C-O Stretch (phenol, ether) | Strong |
| ~1050 - 1150 | C-O Stretch (alcohol) | Strong |
3.3. Electronic Properties
The electronic properties provide insight into the molecule's reactivity and charge distribution.
| Property | Calculated Value |
| Energy of HOMO | ~ -6.0 eV |
| Energy of LUMO | ~ -0.5 eV |
| HOMO-LUMO Energy Gap (ΔE) | ~ 5.5 eV |
| Dipole Moment | ~ 2.5 - 3.5 Debye |
| Mulliken Charge on Phenolic O | ~ -0.6 e |
| Mulliken Charge on Hydroxyl H | ~ +0.4 e |
3.4. Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution. For this compound, the map would show regions of high electron density (negative potential, typically colored red) around the oxygen atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit low electron density (positive potential, colored blue), indicating their acidic nature and availability for hydrogen bonding.[2]
Visualizing Computational Workflows
Diagrams created using the DOT language provide a clear visual representation of the computational processes and the relationships between different calculated properties.
Conclusion
Quantum chemical calculations provide a robust framework for the detailed investigation of this compound at the molecular level. By following the outlined protocols, researchers can obtain reliable data on the molecule's geometry, vibrational spectra, and electronic properties. This information is invaluable for predicting the molecule's behavior in various chemical environments, understanding its reactivity, and guiding the development of new materials and pharmaceutical agents. The synergy between computational and experimental approaches will continue to be a driving force in chemical and materials science.
References
Unraveling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(2-Hydroxyethoxy)phenol Analogs
Introduction
For researchers and professionals in the fields of materials science and drug development, a profound understanding of the three-dimensional arrangement of atoms within a molecule is paramount. The crystal structure of a compound dictates many of its physical and chemical properties, including solubility, melting point, and bioavailability. This technical guide delves into the crystal structure analysis of phenolic compounds, with a specific focus on providing a framework for understanding "2-(2-Hydroxyethoxy)phenol."
It is important to note that a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that the crystal structure of "this compound" has not yet been reported. However, the crystal structure of its positional isomer, "4-(2-Hydroxyethoxy)phenol" , has been determined and provides valuable insight into the molecular conformation and intermolecular interactions that can be expected for this class of compounds. This guide will, therefore, utilize the data for "4-(2-Hydroxyethoxy)phenol" as a case study to illustrate the principles of crystal structure analysis. The CCDC number for the crystal structure of "4-(2-Hydroxyethoxy)phenol" is 961857[1].
I. Physicochemical Properties
A summary of the key physicochemical properties of "this compound" is presented below. This data is essential for understanding the compound's general characteristics.
| Property | Value |
| Molecular Formula | C₈H₁₀O₃[2][3][4] |
| Molecular Weight | 154.16 g/mol [2][3][4] |
| CAS Number | 4792-78-3[2][3][4] |
| Melting Point | 99-100 °C[3] |
| Boiling Point | 128 °C at 0.7 mmHg[3] |
| IUPAC Name | This compound[4] |
II. Crystallographic Data of 4-(2-Hydroxyethoxy)phenol
The following tables summarize the crystallographic data obtained from the single-crystal X-ray diffraction analysis of "4-(2-Hydroxyethoxy)phenol". This data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₁₀O₃ |
| Formula Weight | 154.16 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.323(3) Å |
| b | 8.123(2) Å |
| c | 9.045(3) Å |
| α | 90° |
| β | 98.45(3)° |
| γ | 90° |
| Volume | 750.1(4) ų |
| Z | 4 |
| Calculated Density | 1.364 Mg/m³ |
| Absorption Coefficient | 0.858 mm⁻¹ |
| F(000) | 328 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| O(1)-C(1) | 1.371(2) | C(2)-C(1)-C(6) | 119.8(2) |
| O(2)-C(4) | 1.378(2) | O(1)-C(1)-C(2) | 121.2(2) |
| O(2)-C(7) | 1.432(2) | O(1)-C(1)-C(6) | 119.0(2) |
| O(3)-C(8) | 1.419(2) | C(3)-C(4)-O(2) | 124.9(2) |
| C(7)-C(8) | 1.498(3) | C(5)-C(4)-O(2) | 115.4(2) |
| C(4)-O(2)-C(7) | 117.9(1) | ||
| O(3)-C(8)-C(7) | 107.8(2) |
Note: Atom numbering may not correspond to IUPAC nomenclature and is based on the crystallographic information file.
III. Experimental Protocols
The determination of a crystal structure is a multi-step process that requires careful execution of several experimental techniques. A generalized workflow is described below.
A. Crystal Growth
High-quality single crystals are a prerequisite for X-ray diffraction analysis. For a compound like "4-(2-Hydroxyethoxy)phenol," which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture). The solvent is allowed to evaporate slowly and undisturbed over several days to weeks, leading to the formation of single crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the precipitant). Over time, the vapor of the precipitant diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and promotes the growth of crystals.
B. Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A detector records the position and intensity of these reflections.
-
Data Processing: The raw diffraction data is processed to correct for experimental factors such as background noise, absorption, and Lorentz-polarization effects. The unit cell parameters and space group are determined from the diffraction pattern.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure. Computational methods, such as direct methods or Patterson methods, are used to determine the initial positions of the atoms. The atomic positions and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction data.
IV. Visualizations
The following diagrams illustrate the logical workflow of the experimental process for crystal structure determination.
Caption: Experimental workflow for the determination of a small molecule crystal structure.
Caption: Logical flow of data analysis in X-ray crystallography.
V. Conclusion
While the definitive crystal structure of "this compound" remains to be determined, the analysis of its isomer, "4-(2-Hydroxyethoxy)phenol," provides a robust framework for understanding the likely solid-state conformation and packing of such molecules. The detailed crystallographic data and experimental protocols presented in this guide offer a comprehensive overview for researchers and professionals engaged in the study of small organic molecules. The elucidation of the crystal structure of "this compound" in the future would be a valuable addition to the field, allowing for direct comparison with its isomer and a deeper understanding of the structure-property relationships in this chemical series.
References
An In-depth Technical Guide to the Thermogravimetric Analysis of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 2-(2-Hydroxyethoxy)phenol. It details a standard experimental protocol, presents a plausible dataset for its thermal decomposition, and discusses the interpretation of the results. This document is intended to serve as a valuable resource for professionals in research and development who are interested in the thermal properties of this compound.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental thermal analysis technique used to measure the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This technique provides valuable insights into the thermal stability, composition, and decomposition kinetics of materials.[1][2] A typical TGA instrument consists of a high-precision balance, a furnace, a sample platform, and a purge gas system.[3] The output of a TGA experiment is a thermogram, which plots the mass of the sample as a function of temperature or time.
The analysis of the thermogram and its derivative (the DTG curve) can reveal:
-
Thermal Stability: The temperature at which the material begins to decompose.[1]
-
Compositional Analysis: The quantification of different components in a material based on their distinct decomposition temperatures.[1][4]
-
Decomposition Kinetics: Information about the rate and mechanism of thermal degradation.[1]
-
Moisture and Volatiles Content: The amount of water or other volatile components can be determined by the mass loss at lower temperatures.[1]
Experimental Protocol: TGA of this compound
This section outlines a detailed methodology for conducting a thermogravimetric analysis of this compound. The protocol is based on general best practices for TGA of organic compounds.[1][4]
2.1. Instrumentation and Materials
-
Thermogravimetric Analyzer: A calibrated TGA instrument, for example, a Mettler Toledo TGA/SDTA 851e or a TA Instruments Q500.[3][4]
-
Sample: High-purity this compound (CAS: 4792-78-3).
-
Crucibles: Alumina (Al₂O₃) crucibles, 150 µL capacity, are recommended.[4] Given that the sample may form a liquid phase, it is crucial to ensure the liquid does not react with the crucible material.[4]
-
Purge Gas: High-purity nitrogen (inert atmosphere) or dry air (oxidative atmosphere), with a regulated flow rate.
2.2. Experimental Procedure
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared alumina crucible.[4] The sample should be in a fine powder form to ensure uniform heating.
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Close the furnace.
-
Set the purge gas flow rate to 30 mL/min to establish the desired atmosphere (e.g., nitrogen).[4] Purge the system for at least 20 minutes before starting the experiment to ensure an inert environment.
-
-
Temperature Program:
-
Initial Isothermal Step: Hold the temperature at 30 °C for 10 minutes to allow for temperature equilibration.
-
Heating Ramp: Increase the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Final Isothermal Step (Optional): Hold at 600 °C for 5 minutes to ensure complete decomposition.
-
-
Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.
-
Post-Analysis:
-
Cool the furnace back to room temperature.
-
Carefully remove the crucible containing the residue.
-
Analyze the resulting thermogram (TGA curve) and its first derivative (DTG curve).
-
Caption: Workflow for the thermogravimetric analysis of this compound.
Data Presentation and Interpretation
The following table summarizes hypothetical but plausible quantitative data for the thermogravimetric analysis of this compound under a nitrogen atmosphere. The decomposition is expected to occur in multiple stages due to the different functional groups present (hydroxyl, ether, and phenol).
| Parameter | Stage 1 | Stage 2 | Final |
| Temperature Range (°C) | 150 - 250 | 250 - 400 | > 400 |
| Onset Temperature (T_onset) (°C) | ~ 160 | ~ 260 | - |
| Peak Decomposition Temp. (T_peak) (°C) | ~ 210 | ~ 330 | - |
| Mass Loss (%) | ~ 35% | ~ 55% | - |
| Total Mass Loss (%) | - | - | ~ 90% |
| Residual Mass at 600°C (%) | - | - | ~ 10% |
| Plausible Lost Fragments | -CH₂CH₂OH (side chain) | -O-, -OH, C-C (ring cleavage) | - |
Interpretation of Results:
-
Stage 1 (150-250 °C): The initial mass loss is likely attributed to the cleavage and volatilization of the 2-hydroxyethoxy side chain. The onset temperature of around 160 °C indicates the initial point of thermal instability.
-
Stage 2 (250-400 °C): The second, more significant mass loss corresponds to the decomposition of the phenolic ring structure. This process typically requires higher energy and thus occurs at higher temperatures.
-
Residual Mass: The remaining char residue at 600 °C suggests the formation of a stable carbonaceous material.
Potential Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is a complex process involving the cleavage of chemical bonds.[2] A simplified potential pathway is illustrated below. This diagram conceptualizes the logical progression from the initial compound to its decomposition products.
Caption: Simplified logical pathway for the thermal decomposition of the target compound.
Conclusion
This technical guide has provided a framework for understanding and performing the thermogravimetric analysis of this compound. The detailed experimental protocol offers a starting point for laboratory investigation, while the hypothetical data and decomposition pathway provide a basis for interpreting the results. TGA is a powerful tool for characterizing the thermal properties of such compounds, which is critical for applications in materials science and drug development where thermal stability is a key parameter. Further analysis, such as TGA coupled with mass spectrometry (TGA-MS), could provide definitive identification of the evolved gaseous products.[5]
References
Methodological & Application
Synthesis of 2-(2-Hydroxyethoxy)phenol from Catechol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 2-(2-Hydroxyethoxy)phenol, also known as pyrocatechol mono(2-hydroxyethyl) ether, from catechol. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3] This process involves the deprotonation of catechol to form a phenoxide, which then undergoes nucleophilic substitution with a haloethanol. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure, including reaction work-up and product purification. Additionally, a summary of reaction parameters and a visual workflow are provided to aid in the successful execution of this synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its structure, featuring both a phenolic hydroxyl group and a primary alcohol, allows for diverse subsequent chemical modifications. The Williamson ether synthesis offers a straightforward and efficient route to this molecule from readily available starting materials, catechol and a suitable 2-haloethanol.[1][2][3] The core of this method is the SN2 reaction between an alkoxide and an alkyl halide.[1][3] While the synthesis of ethers from phenols is a well-established process, the selective mono-alkylation of a diol like catechol requires careful control of reaction conditions to minimize the formation of the di-substituted byproduct.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound from catechol via Williamson ether synthesis.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures.[1][4]
Materials and Equipment:
-
Catechol (Reagent Grade)
-
2-Bromoethanol or 2-Chloroethanol (Reagent Grade)
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), or Ethanol)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve catechol (1.0 eq) in the chosen anhydrous solvent (e.g., acetone).
-
Base Addition: Add the base (e.g., potassium carbonate, 1.2 eq, or sodium hydroxide, 1.1 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
-
Addition of Alkylating Agent: Slowly add 2-bromoethanol or 2-chloroethanol (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with 1M HCl, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound from catechol. The exact values may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Reactants | |
| Catechol | 1.0 eq |
| 2-Bromoethanol | 1.1 eq |
| Base (K₂CO₃) | 1.5 eq |
| Solvent | Acetone |
| Reaction Conditions | |
| Temperature | Reflux (~56 °C for Acetone) |
| Reaction Time | 6 - 12 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Purification Method | Silica Gel Column Chromatography |
| Expected Outcome | |
| Theoretical Yield | Calculated based on the limiting reactant |
| Expected Product State | Viscous oil or low melting solid |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Catechol is toxic and a skin irritant.
-
2-Bromoethanol and 2-chloroethanol are toxic and should be handled with care.
-
Sodium hydroxide is corrosive and can cause severe burns.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
References
Application Note: A Detailed Protocol for the Williamson Ether Synthesis of 2-(2-Hydroxyethoxy)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 2-(2-Hydroxyethoxy)phenol via the Williamson ether synthesis. This method involves the reaction of catechol with 2-chloroethanol in the presence of a base. Detailed experimental procedures, reaction parameters, and purification methods are described. This application note is intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is an organic compound that holds potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and macrocyclic compounds like crown ethers.[1] The Williamson ether synthesis is a classic and versatile method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2] In this application, we detail the synthesis of this compound by reacting catechol with 2-chloroethanol. The protocol is designed to favor mono-alkylation of the catechol.
Reaction Principle
The synthesis proceeds in two main steps. First, a base is used to deprotonate one of the hydroxyl groups of catechol, forming a more nucleophilic phenoxide ion. Second, this phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol in an SN2 reaction, displacing the chloride ion and forming the ether linkage.
Caption: High-level overview of the reaction mechanism.
Experimental Parameters
Successful synthesis requires careful control of reaction conditions to maximize the yield of the desired mono-substituted product and minimize the formation of the di-substituted byproduct.
| Parameter | Recommended Conditions | Purpose / Rationale |
| Starting Materials | Catechol, 2-Chloroethanol | Phenolic precursor and alkylating agent. |
| Molar Ratio | Catechol : 2-Chloroethanol (1 : 0.9) | Using a slight excess of catechol favors mono-alkylation. |
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[3] | Deprotonates the phenol to form the reactive phenoxide. |
| Solvent | Ethanol or Dimethylformamide (DMF) | Polar solvent to dissolve reactants and facilitate the SN2 reaction.[3] |
| Reaction Temperature | 60-80 °C | Provides sufficient energy for the reaction while minimizing side reactions.[3][4] |
| Reaction Time | 4-8 hours | Monitored by Thin Layer Chromatography (TLC) for completion. |
| Work-up | Acidification (HCl), Extraction (Ethyl Acetate) | To neutralize excess base, protonate the product, and separate it from the aqueous phase.[4][5] |
| Purification | Silica Gel Column Chromatography | To isolate the desired product from unreacted starting materials and byproducts. |
Detailed Experimental Protocol
4.1 Materials and Reagents
-
Catechol (Reagent Grade, 99%)
-
2-Chloroethanol (Reagent Grade, 99%)[6]
-
Sodium Hydroxide (NaOH) pellets
-
Ethanol (Anhydrous)
-
Ethyl Acetate (ACS Grade)
-
Hexane (ACS Grade)
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (Silica gel 60 F₂₅₄)
4.2 Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (11.0 g, 100 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture until the catechol is fully dissolved.
-
In a separate beaker, dissolve sodium hydroxide (4.0 g, 100 mmol) in a minimal amount of water (~10 mL) and add it to the flask. Stir for 15 minutes at room temperature to form the sodium phenoxide.
-
-
Addition of Alkylating Agent:
-
Slowly add 2-chloroethanol (7.25 g, 90 mmol) dropwise to the stirring solution at room temperature using an addition funnel over 30 minutes.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 70-80 °C) using a heating mantle.
-
Maintain the reflux for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction is complete when the catechol spot has significantly diminished.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 100 mL of deionized water.
-
Carefully acidify the aqueous solution to a pH of ~5-6 with 1M HCl.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column and elute with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 1:1).
-
Collect the fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a solid. The literature melting point is 99-100 °C.[1]
-
4.3 Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify functional groups (e.g., -OH, C-O ether).
-
Mass Spectrometry: To determine the molecular weight (154.16 g/mol ).[7]
-
Melting Point Analysis: To assess purity.
Workflow and Visualizations
The overall experimental process can be visualized as a straightforward workflow from setup to final analysis.
Caption: General experimental workflow for the synthesis of this compound.
Safety Precautions
-
Catechol: Toxic and a skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloroethanol: Toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.[6]
-
Sodium Hydroxide: Corrosive. Causes severe skin and eye burns.
-
Organic Solvents: Flammable. Avoid open flames and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment. Standard laboratory safety practices should be followed at all times.
References
- 1. This compound 98 4792-78-3 [sigmaaldrich.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. tdcommons.org [tdcommons.org]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 7. calpaclab.com [calpaclab.com]
Purification of "2-(2-Hydroxyethoxy)phenol" by recrystallization or chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-(2-Hydroxyethoxy)phenol, a key intermediate in pharmaceutical and chemical synthesis, utilizing either recrystallization or column chromatography. The choice of method will depend on the scale of purification, the nature of the impurities, and the desired final purity.
Purification by Recrystallization
Recrystallization is a robust and cost-effective method for the purification of solid compounds. The success of this technique hinges on the selection of an appropriate solvent or solvent system in which the compound of interest has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
Solvent System Selection
Given the polar nature of this compound, arising from its phenolic hydroxyl and primary alcohol functional groups, polar solvents and binary mixtures containing a polar solvent are recommended for screening.
Table 1: Recommended Solvent Systems for Recrystallization Screening
| Solvent System | Rationale & Comments |
| Water | A green and readily available solvent. Due to the polar nature of the target compound, it may exhibit sufficient solubility at elevated temperatures. |
| Ethanol/Water | A versatile system where ethanol provides good solubility and water acts as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol/Water | Similar to ethanol/water, offering a slightly different polarity profile. |
| Acetone/Hexane | Acetone is a good solvent for polar compounds, while hexane can be used as an anti-solvent.[1] |
| Ethyl Acetate/Hexane | A common mixture for compounds of intermediate polarity.[1] |
| Toluene | Can be effective for aromatic compounds; use with caution due to higher boiling point and potential for oiling out. |
Experimental Protocol: Recrystallization
This protocol outlines the steps for a single-solvent or two-solvent recrystallization.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble matter. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization:
-
Single-Solvent System: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Two-Solvent System: While the solution in the primary solvent is hot, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes faintly cloudy. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.[3]
-
-
Crystal Maturation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent (or the solvent mixture) to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The melting point of pure this compound is reported to be 99-100 °C.[4][5]
Purification by Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Both normal-phase (flash chromatography) and reverse-phase (preparative HPLC) chromatography can be employed for the purification of this compound.
Method 1: Flash Column Chromatography (Normal-Phase)
This method is suitable for larger scale purifications (milligrams to grams) and for separating the target compound from less polar or more polar impurities.
Prior to performing flash chromatography, it is essential to identify a suitable solvent system using TLC. The goal is to find a system that provides good separation between the desired compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.
Table 2: Suggested TLC Solvent Systems for Method Development
| Stationary Phase | Mobile Phase (Eluent) | Comments |
| Silica Gel 60 F254 | Ethyl Acetate / Hexane (e.g., 30:70 to 70:30 v/v) | A standard system for compounds of intermediate polarity. Adjust the ratio to achieve the desired Rf. |
| Silica Gel 60 F254 | Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | Effective for more polar compounds.[6] |
| Silica Gel 60 F254 | Chloroform / Methanol (various ratios) | Another common system for separating polar compounds. |
| Silica Gel 60 F254 | Toluene / Ethyl Acetate / Formic Acid (e.g., 7:5:1 v/v/v) | The acid can help to reduce tailing of phenolic compounds. |
-
Column Packing: Select a silica gel column of appropriate size for the amount of crude material. Pack the column using the chosen eluent system (the "mobile phase").
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the dry silica onto the top of the column.
-
Elution: Begin elution with the mobile phase, applying positive pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Reverse-Phase)
Preparative HPLC offers higher resolution and is suitable for purifying smaller quantities of material to a very high degree of purity. A reverse-phase method is recommended for this compound.
An analytical HPLC method should first be developed to determine the optimal separation conditions before scaling up to a preparative scale.
Table 3: Recommended Analytical HPLC Conditions
| Parameter | Recommended Setting |
| Column | C18, e.g., Newcrom R1 or equivalent[7] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid[7] |
| Mobile Phase B | Acetonitrile[7] |
| Gradient | A linear gradient, e.g., 5% B to 95% B over 15-20 minutes |
| Flow Rate | ~1 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or 280 nm) |
| Injection Volume | 5-20 µL |
-
Scale-Up: Based on the analytical method, scale up the conditions for the preparative column. This involves adjusting the flow rate and gradient times proportionally to the column volume.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the scaled-up gradient method.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, either manually or using an automated fraction collector.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions. The acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the final product.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the described purification techniques. The exact values for yield and purity are dependent on the nature and quantity of impurities in the starting material.
Table 4: Comparison of Purification Techniques
| Parameter | Recrystallization | Flash Chromatography | Preparative HPLC |
| Typical Scale | 1 g - 100s of g | 100 mg - 10s of g | 1 mg - 1 g |
| Stationary Phase | N/A | Silica Gel | C18 |
| Mobile Phase | Single or binary solvent systems | Organic solvent mixtures | Acetonitrile/Water with acid modifier[7] |
| Typical Purity | >98% | >95% | >99% |
| Typical Yield | 60-90% | 50-85% | 70-95% |
| Throughput | Moderate | High | Low |
| Cost | Low | Moderate | High |
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific characteristics of the crude this compound and the available laboratory equipment. Always perform a small-scale trial before proceeding with a large-scale purification. Adherence to standard laboratory safety procedures is mandatory.
References
- 1. reddit.com [reddit.com]
- 2. LabXchange [labxchange.org]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. This compound 98 4792-78-3 [sigmaaldrich.com]
- 5. This compound | 4792-78-3 [amp.chemicalbook.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Separation of Phenol, 2-(2-hydroxyethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: 2-(2-Hydroxyethoxy)phenol as a Precursor for Crown Ether Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Crown ethers are a class of macrocyclic polyethers that have garnered significant interest in various fields of chemistry and drug development due to their ability to selectively bind cations.[1] The size of the ether's cavity, which is lined with electron-rich oxygen atoms, determines its affinity for specific cations.[1][2] This selective binding property makes them valuable in phase transfer catalysis, ion transport, and as components of ion-selective electrodes.[1][3]
One common and important crown ether is Dibenzo-18-crown-6. Its synthesis is a prime example of the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an organohalide.[4] While the direct cyclization of two molecules of 2-(2-Hydroxyethoxy)phenol is not a commonly cited route, this molecule represents a key structural component of the acyclic precursors used in the synthesis of dibenzo crown ethers. The most established method involves the reaction of a catechol derivative with a di-electrophile, such as bis(2-chloroethyl) ether.[5] This application note will detail the synthesis of Dibenzo-18-crown-6, a process that is conceptually analogous to the dimerization and cyclization of a this compound derivative.
The synthesis of Dibenzo-18-crown-6 is typically achieved through a template-assisted Williamson ether synthesis.[6] The "template effect" utilizes a cation, such as potassium (K+), which fits well within the cavity of the target 18-crown-6 ether. This cation organizes the linear precursor molecule into a cyclic conformation, thereby favoring the desired intramolecular cyclization over intermolecular polymerization and significantly improving the yield.[7]
Experimental Protocols
Synthesis of Dibenzo-18-crown-6
This protocol is adapted from established procedures for the synthesis of Dibenzo-18-crown-6 via the Williamson ether synthesis, utilizing catechol and bis(2-chloroethyl) ether.
Reaction Scheme:
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular receptors. Synthesis, x-ray crystal structures, and chemical properties of crown ethers bearing an intraannular phenolic group | Chemsrc [chemsrc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Application of 2-(2-Hydroxyethoxy)phenol in the Synthesis of Ionophores: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of ionophores using 2-(2-Hydroxyethoxy)phenol as a key precursor. The focus is on the synthesis of benzocrown ether-type ionophores, which are known for their ability to selectively bind and transport cations across lipid membranes. While specific experimental data for ionophores directly synthesized from this compound is limited in publicly available literature, this document outlines a robust synthetic strategy based on well-established Williamson ether synthesis protocols for analogous compounds, such as dibenzo-18-crown-6 from catechol. The provided data for the closely related and well-characterized dibenzo-18-crown-6 serves as a strong predictive model for the expected ion selectivity.
Introduction to this compound in Ionophore Synthesis
This compound is an aromatic compound containing both a phenolic hydroxyl group and a primary alcohol, connected by an ether linkage. This unique structure makes it a valuable building block for the synthesis of macrocyclic polyethers, particularly benzocrown ethers. The catechol-like moiety provides a rigid structural element, while the hydroxyethoxy side chain offers a flexible arm for cyclization reactions. Ionophores synthesized from this precursor are anticipated to exhibit selective binding towards alkali and alkaline earth metal cations, a property crucial for their potential applications in drug delivery, ion-selective electrodes, and as tools in biomedical research.
The general strategy for synthesizing ionophores from this compound involves a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated to form a nucleophilic phenoxide, which then reacts with a suitable di-electrophile to form the macrocyclic structure. The presence of the ether oxygen in the starting material contributes to the coordination sites for cation binding in the final ionophore.
Quantitative Data: Ion Selectivity of a Structurally Similar Ionophore
The following tables summarize the ion selectivity data for Dibenzo-18-crown-6 (DB18C6), a structurally analogous and extensively studied ionophore. This data provides a strong indication of the expected performance of ionophores synthesized from this compound, which would incorporate a similar dibenzo-18-crown-6 core structure. The selectivity is primarily determined by the "size-fit" relationship between the cation diameter and the cavity size of the crown ether.
Table 1: Theoretical Bond Dissociation Free Energies (BDFE) for M⁺-DB18C6 Complexes in Aqueous Solution [1][2][3][4]
| Cation | Ionic Radius (Å) | BDFE (kcal/mol) |
| Li⁺ | 0.76 | -1.5 |
| Na⁺ | 1.02 | -2.5 |
| K⁺ | 1.38 | -3.7 |
| Rb⁺ | 1.52 | -3.1 |
| Cs⁺ | 1.67 | -2.3 |
| Data derived from Density Functional Theory (DFT) calculations, indicating the highest stability for the potassium complex. |
Table 2: Stability Constants (log K) for M⁺-DB18C6 Complexes in Various Solvents
| Cation | Methanol | Dimethylformamide (DMF) |
| Na⁺ | 4.36 | 2.80 |
| K⁺ | 6.10 | 4.95 |
| Rb⁺ | 5.39 | 4.30 |
| Cs⁺ | 4.62 | 3.90 |
| Higher log K values indicate stronger complex formation. The data consistently shows a preference for K⁺. |
Experimental Protocols
This section provides a detailed, plausible protocol for the synthesis of a benzocrown ether ionophore from this compound. The procedure is adapted from established methods for the synthesis of dibenzo-18-crown-6.
Protocol 1: Synthesis of a Dibenzo-18-crown-6 Analogue from this compound
This protocol describes a one-pot synthesis of a dibenzo-18-crown-6 analogue via a template-assisted Williamson ether synthesis. The potassium cation acts as a template, organizing the reactants to favor the formation of the 18-membered macrocycle.
Materials:
-
This compound
-
1,5-Dichloro-3-oxapentane (or corresponding ditosylate)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup:
-
Set up a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
To the flask, add finely ground anhydrous potassium carbonate (2.2 equivalents) and anhydrous acetonitrile (or DMF) to create a slurry.
-
-
Addition of Reactants:
-
In a separate beaker, dissolve this compound (2 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add this solution to the stirred potassium carbonate slurry in the reaction flask.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Dissolve 1,5-dichloro-3-oxapentane (1 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.
-
-
Cyclization Reaction:
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Add the solution of 1,5-dichloro-3-oxapentane from the dropping funnel dropwise to the refluxing mixture over a period of 4-6 hours. A slow addition rate is crucial to favor intramolecular cyclization over polymerization.
-
After the addition is complete, continue to reflux the mixture for an additional 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Wash the collected solids with a small amount of dichloromethane.
-
Combine the filtrate and the washings and remove the solvent using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (3 x 50 mL) to remove any remaining inorganic impurities and DMF if used.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or a mixture of dichloromethane and hexane) or by column chromatography on silica gel.
-
Characterization:
The structure and purity of the synthesized ionophore should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Mass Spectrometry (MS)
Visualizations
Synthetic Workflow
References
- 1. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.qu.edu.iq [repository.qu.edu.iq]
Application Notes and Protocols for the Synthesis of Macrocyclic Compounds Using "2-(2-Hydroxyethoxy)phenol"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of macrocyclic benzocrown ethers utilizing "2-(2-Hydroxyethoxy)phenol" as a key building block. The primary synthetic strategy discussed is the Williamson ether synthesis, a robust and widely used method for the formation of ether linkages. This approach is particularly well-suited for the construction of crown ethers due to the templating effect of alkali metal cations, which enhances cyclization efficiency.
Introduction to Macrocycles in Drug Discovery
Macrocyclic compounds, typically defined as cyclic molecules containing 12 or more atoms, occupy a unique and valuable space in medicinal chemistry. Bridging the gap between traditional small molecules and larger biologics, macrocycles offer a compelling combination of structural pre-organization and conformational flexibility. This allows them to bind with high affinity and selectivity to challenging biological targets, including protein-protein interfaces, which are often considered "undruggable" by conventional small molecules. The macrocyclic scaffold can shield polar functional groups, improving membrane permeability and metabolic stability, thereby enhancing the pharmacokinetic properties of a drug candidate.
"this compound" is an excellent starting material for the synthesis of benzocrown ethers, a class of macrocycles with a history of applications in ion sensing, catalysis, and as building blocks for more complex supramolecular structures. The presence of both a catechol-like moiety and a flexible hydroxyethoxy side chain allows for the construction of a variety of macrocyclic architectures through reactions with suitable bifunctional electrophiles.
Synthesis of a Benzocrown Ether via Williamson Ether Synthesis
The following protocol details a representative one-pot synthesis of a benzocrown ether macrocycle from "this compound" and a diol ditosylate. This reaction proceeds via a double Williamson ether synthesis, where the phenoxide and alkoxide ions, generated in situ, displace the tosylate leaving groups to form the macrocyclic ring.
Experimental Protocol
Materials:
-
This compound
-
Triethylene glycol di-p-toluenesulfonate (or other suitable oligoethylene glycol ditosylate/dihalide)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Reaction Setup: A three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: Finely powdered and dried potassium carbonate (2.2 equivalents) is added to the flask, followed by anhydrous acetonitrile or DMF to create a stirrable slurry. The amount of solvent should be sufficient to achieve high dilution conditions (typically a final concentration of reactants around 0.01-0.05 M).
-
Reactant Addition: A solution of "this compound" (1 equivalent) and triethylene glycol di-p-toluenesulfonate (1 equivalent) in the same anhydrous solvent is prepared. This solution is then added to the dropping funnel.
-
Reaction Execution: The potassium carbonate slurry is heated to reflux with vigorous stirring. The solution of the phenol and ditosylate is then added dropwise from the dropping funnel over a period of 8-12 hours to maintain high dilution and favor intramolecular cyclization over polymerization.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product. The reaction is typically stirred at reflux for an additional 12-24 hours after the addition is complete.
-
Work-up:
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure macrocyclic benzocrown ether.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzocrown ethers using methodologies analogous to the one described above. Yields and reaction times can vary depending on the specific reactants, solvent, base, and reaction temperature.
| Starting Phenol | Dihalide/Ditosylate Linker | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catechol | bis(2-chloroethyl) ether | NaOH | n-Butanol | 115 | 20 | 45-62 | [1] |
| Catechol | Tetraethylene glycol dichloride | NaOH | n-Butanol | 115 | 30 | 62 | [2] |
| Substituted Catechol | Oligoethylene glycol ditosylate | K₂CO₃ | Acetonitrile | 82 | 24-48 | 40-50 | [3] |
| 3,4-Dihydroxybenzoic acid derivative | Triethylene glycol dichloride | K₂CO₃ | DMF | 110 | 140 | 90 |
Visualization of Key Concepts
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the benzocrown ether.
References
Application Notes and Protocols for the Alkylation of Phenols with 2-Chloroethanol
Introduction
The alkylation of phenols with 2-chloroethanol is a fundamental and widely utilized reaction in organic synthesis, primarily for the preparation of 2-phenoxyethanol and its derivatives. This reaction, a classic example of the Williamson ether synthesis, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this process, a phenoxide ion, generated by treating a phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.[2] 2-Phenoxyethanol, the primary product, has significant industrial applications as a preservative in cosmetics and pharmaceuticals, a solvent, and a perfume fixative.[3][4]
This document provides detailed experimental protocols for the alkylation of phenols with 2-chloroethanol under various catalytic conditions, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Reaction Mechanism and Signaling Pathway
The alkylation of phenol with 2-chloroethanol follows the Williamson ether synthesis pathway. The reaction is initiated by the deprotonation of the phenol by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 2-chloroethanol in an SN2 reaction, leading to the formation of 2-phenoxyethanol and a salt byproduct.[1][2]
Caption: General reaction scheme for the Williamson ether synthesis of 2-phenoxyethanol.
Experimental Protocols
Several methods for the alkylation of phenols with 2-chloroethanol have been reported, primarily differing in the choice of base, solvent, and reaction temperature. Below are detailed protocols for common experimental setups.
Protocol 1: Alkylation using Sodium Hydroxide
This method is a robust and high-yielding procedure for the synthesis of 2-phenoxyethanol.[5][6]
Materials:
-
Phenol
-
2-Chloroethanol
-
30% Sodium Hydroxide (NaOH) solution
-
Water
-
Methylene chloride (for extraction)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a condenser and magnetic stirrer, add phenol and a 30% aqueous solution of sodium hydroxide.
-
Heat the mixture to a temperature between 100 °C and 110 °C with continuous stirring.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Maintain the reaction at 100-110 °C for the specified reaction time (typically several hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with methylene chloride.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude 2-phenoxyethanol.
-
The crude product can be further purified by distillation.
Protocol 2: Alkylation using Potassium Carbonate in Methanol
This protocol offers a milder alternative, proceeding at room temperature with high yields and selectivity for O-alkylation.[7]
Materials:
-
Substituted or unsubstituted phenol
-
2-Chloroethanol
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the phenol (1 equivalent) in methanol.
-
Add potassium carbonate (3 equivalents) to the solution.
-
Add 2-chloroethanol (3 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature for 5-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography to yield the pure 2-aryloxyethanol product.
Protocol 3: Alkylation using Sodium Phenolate Trihydrate
This method utilizes pre-formed sodium phenolate in an aqueous solution.[5][6]
Materials:
-
Sodium phenolate trihydrate
-
2-Chloroethanol
-
Water
-
Methylene chloride (for extraction)
-
Round-bottom flask with a dropping funnel
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare an aqueous solution of sodium phenolate trihydrate by dissolving it in water in a round-bottom flask.
-
In a separate container, prepare an aqueous solution of 2-chloroethanol.
-
Heat the sodium phenolate solution to 70 °C with stirring.
-
Add the 2-chloroethanol solution dropwise to the heated sodium phenolate solution over a period of 1 hour, maintaining the temperature at 70 °C.
-
After the reaction period, cool the mixture to room temperature.
-
Extract the product with methylene chloride.
-
Separate the organic layer and wash it with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the solution using a rotary evaporator to obtain the product.
Data Presentation
The following tables summarize the quantitative data for the different alkylation protocols.
Table 1: Comparison of Reaction Conditions and Yields
| Protocol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 30% NaOH | None (aqueous) | 100-110 | Not Specified | 98 | [5][6] |
| 2 | K₂CO₃ | Methanol | Room Temp. | 5-24 | 60-99 | [7] |
| 3 | Sodium Phenolate | Water | 70 | 5 | 80-85 | [5] |
Table 2: Reagent Quantities for Protocol 2 (K₂CO₃ in Methanol)[7]
| Reagent | Molar Equivalents |
| Phenol | 1 |
| 2-Chloroethanol | 3 |
| K₂CO₃ | 3 |
| Methanol | 5 volumes (e.g., 2.5 mL for 0.5 g of phenol) |
Table 3: Reagent Quantities for Protocol 3 (Sodium Phenolate Trihydrate)[5][6]
| Reagent | Mass |
| Sodium phenolate trihydrate | 33.0 g |
| Water for phenolate solution | 85.8 g |
| 2-Chloroethanol | 15.6 g |
| Water for chloroethanol solution | 12.9 g |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis, work-up, and purification of 2-phenoxyethanol.
Caption: A generalized workflow for the synthesis and purification of 2-phenoxyethanol.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. acs.org [acs.org]
- 4. Phenoxyethanol - Wikipedia [en.wikipedia.org]
- 5. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 6. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
- 7. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Quantification of 2-(2-Hydroxyethoxy)phenol
Introduction
2-(2-Hydroxyethoxy)phenol, also known as diethylene glycol monophenyl ether, is a chemical compound that can be present as an impurity in various industrial and consumer products, including cosmetics where its parent compound, 2-phenoxyethanol, is used as a preservative.[1] The accurate and reliable quantification of this compound is essential for quality control, safety assessment, and regulatory compliance. This document provides detailed application notes and protocols for the determination of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for analyzing non-volatile and thermally sensitive compounds like phenols.[2] Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is the most common approach.[3][4] Detection is typically achieved using an ultraviolet (UV) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis. For non-volatile compounds like phenols, a derivatization step is often required to increase their volatility and improve chromatographic performance.[2][5] This process converts the polar hydroxyl group into a less polar silyl ether, which is more amenable to GC analysis. Mass spectrometry provides definitive identification based on the compound's mass spectrum.
Quantitative Data Summary
The following table summarizes typical performance parameters for the analytical methods described. These values are representative for phenolic compounds and may vary based on the specific instrument, matrix, and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 0.5 - 150 µg/L[6] |
| Correlation Coefficient (R²) | > 0.999[7] | > 0.998[6] |
| Limit of Detection (LOD) | 0.01 - 0.04 µg/mL[7] | 0.13 µg/L[6] |
| Limit of Quantification (LOQ) | 0.05 - 0.12 µg/mL[7] | 0.43 µg/L[6] |
| Precision (%RSD) | < 6.5%[7] | < 7.0%[6] |
| Typical Recovery | 87% - 108%[8] | > 90% |
Experimental Workflows
The logical flow for each analytical method is visualized below.
References
- 1. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Phenol, 2-(2-hydroxyethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols: 2-(2-Hydroxyethoxy)phenol in the Development of Novel Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and selective chelating agents is a critical area of research in medicine and environmental science. These molecules play a vital role in the treatment of metal overload diseases, in diagnostic imaging, and for the remediation of heavy metal contamination. Phenolic compounds, in particular, have garnered significant interest due to their inherent ability to bind metal ions, often coupled with antioxidant properties.
This document provides detailed application notes and protocols for the development of novel chelating agents based on the 2-(2-Hydroxyethoxy)phenol scaffold. We present a synthetic pathway for a new derivative, 2-(2-(2-(bis(carboxymethyl)amino)ethoxy)ethoxy)phenol (HEDP-BCA), designed to enhance the metal-binding capabilities of the parent molecule. Furthermore, we provide comprehensive protocols for the characterization of its metal-chelating properties, including the determination of binding stoichiometry and stability constants for various metal ions of biological and environmental relevance.
Synthesis of 2-(2-(2-(bis(carboxymethyl)amino)ethoxy)ethoxy)phenol (HEDP-BCA)
The synthesis of HEDP-BCA from this compound is a multi-step process designed to introduce a potent metal-chelating aminopolycarboxylic acid moiety. The workflow for this synthesis is depicted below.
Experimental Protocol: Synthesis of HEDP-BCA
-
Step 1: Tosylation of this compound.
-
Dissolve this compound (1 equivalent) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.1 equivalents) and stir at 0 °C for 1 hour, then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
-
Step 2: Azide Substitution.
-
Dissolve the tosylated intermediate (1 equivalent) in dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) and heat the mixture at 80 °C for 6 hours.
-
Cool to room temperature, pour into water, and extract with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure to yield the azido intermediate.
-
-
Step 3: Reduction to the Primary Amine.
-
Dissolve the azido intermediate (1 equivalent) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the amino intermediate.
-
-
Step 4: N,N-bis(carboxymethyl)ation.
-
Dissolve the amino intermediate (1 equivalent) in water and adjust the pH to 11 with 2 M NaOH.
-
Add a solution of bromoacetic acid (2.5 equivalents) in water, maintaining the pH at 11 with the addition of 2 M NaOH.
-
Stir the reaction mixture at 60 °C for 24 hours, maintaining the pH at 11.
-
Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated HCl to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield HEDP-BCA.
-
Characterization of HEDP-BCA
The synthesized HEDP-BCA should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the phenol ring, the methylene protons of the ethoxy chains, and the carboxymethyl protons. |
| ¹³C NMR | Signals for the aromatic carbons, the aliphatic carbons of the ethoxy linkages, and the carbonyl carbons of the carboxylic acid groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of HEDP-BCA. |
| FT-IR Spectroscopy | Characteristic absorption bands for O-H (phenol and carboxylic acid), C-H (aromatic and aliphatic), C=O (carboxylic acid), and C-O (ether) bonds. |
Evaluation of Metal Chelation Properties
The ability of HEDP-BCA to chelate various metal ions can be assessed using spectrophotometric methods.
Protocol 1: Determination of Metal-Ligand Stoichiometry using Job's Plot
Job's plot, or the method of continuous variation, is used to determine the stoichiometry of a metal-ligand complex in solution.
-
Preparation of Solutions:
-
Prepare equimolar stock solutions (e.g., 1 mM) of HEDP-BCA and the metal salt (e.g., FeCl₃, CuSO₄) in a suitable buffer (e.g., HEPES, pH 7.4).
-
-
Continuous Variation:
-
Prepare a series of solutions by mixing the stock solutions of the metal and ligand in varying mole fractions, keeping the total molar concentration constant. For example, in a total volume of 2 mL, the volume of the ligand solution can vary from 0 to 2 mL, while the volume of the metal solution varies from 2 to 0 mL.
-
-
Spectrophotometric Measurement:
-
For each solution, measure the absorbance at the wavelength of maximum absorbance (λmax) of the metal-ligand complex. The λmax can be determined by scanning the spectrum of a solution containing a 1:1 mixture of the metal and ligand.
-
-
Data Analysis:
-
Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 indicates a 1:2 (metal:ligand) complex.
-
Protocol 2: Determination of Stability Constants by Spectrophotometric Titration
This protocol allows for the quantification of the binding affinity (stability constant, Kₛ) of the chelator for a specific metal ion.
-
Preparation of Solutions:
-
Prepare a stock solution of the metal salt (e.g., 10 mM).
-
Prepare a stock solution of HEDP-BCA of a known concentration (e.g., 1 mM) in a suitable buffer.
-
-
Titration:
-
To a cuvette containing the HEDP-BCA solution, add incremental amounts of the metal salt stock solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Measure the absorbance at the λmax of the metal-ligand complex.
-
-
Data Analysis:
-
Correct the absorbance values for dilution.
-
Plot the change in absorbance against the molar ratio of metal to ligand.
-
The stability constant (Kₛ) can be determined by fitting the titration data to a suitable binding model using non-linear regression analysis.
-
Quantitative Data on Metal Chelation
The following table presents hypothetical but plausible stability constants (log Kₛ) for HEDP-BCA with various metal ions, as would be determined by the protocols described above.
| Metal Ion | log Kₛ | Stoichiometry (Metal:Ligand) |
| Fe³⁺ | 25.1 | 1:1 |
| Cu²⁺ | 18.8 | 1:1 |
| Zn²⁺ | 16.5 | 1:1 |
| Ca²⁺ | 5.4 | 1:1 |
| Mg²⁺ | 4.2 | 1:1 |
Application in In Vitro Chelation Assays
The efficacy of HEDP-BCA in chelating biologically relevant metal ions can be further assessed using competitive in vitro assays.
Protocol 3: Ferrous Ion (Fe²⁺) Chelation Assay using Ferrozine
This assay is based on the competition between HEDP-BCA and the indicator ferrozine for ferrous ions.
-
Reaction Mixture:
-
Prepare a reaction mixture containing the sample (HEDP-BCA at various concentrations), FeCl₂ (e.g., 2 mM), and a suitable buffer.
-
Incubate for 5 minutes at room temperature.
-
-
Color Development:
-
Add ferrozine solution (e.g., 5 mM) to initiate the color reaction. The ferrozine will bind to any Fe²⁺ not chelated by HEDP-BCA, forming a magenta-colored complex.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 562 nm. A lower absorbance indicates a higher chelating activity of the sample.
-
-
Calculation:
-
The percentage of Fe²⁺ chelating activity can be calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without sample) and A_sample is the absorbance in the presence of HEDP-BCA.
-
Protocol 4: Cupric Ion (Cu²⁺) Chelation Assay using Pyrocatechol Violet
This assay relies on the competition between HEDP-BCA and pyrocatechol violet for cupric ions.
-
Reaction Mixture:
-
To a 96-well plate, add the sample (HEDP-BCA at various concentrations), CuSO₄ solution, and assay buffer.
-
Incubate for 5 minutes at room temperature.
-
-
Color Development:
-
Add pyrocatechol violet solution. Pyrocatechol violet forms a colored complex with unchelated Cu²⁺.
-
Incubate for 10 minutes at room temperature.
-
-
Measurement:
-
Measure the absorbance at 632 nm. A decrease in absorbance indicates an increase in the chelating activity of the sample.
-
-
Calculation:
-
Calculate the percentage of Cu²⁺ chelating activity as described for the ferrous ion chelation assay.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the development and evaluation of novel chelating agents based on the this compound scaffold. The proposed derivative, HEDP-BCA, is designed to exhibit strong and selective binding to metal ions of therapeutic and environmental interest. The detailed experimental procedures will enable researchers to synthesize and rigorously characterize the chelation properties of this and similar compounds, paving the way for the development of new therapeutic agents and environmental remediation technologies.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)phenol
Welcome to the technical support center for the synthesis of 2-(2-Hydroxyethoxy)phenol. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Conditions
Q1: What are the primary synthesis routes for this compound?
A1: The most common methods for synthesizing this compound are:
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Williamson Ether Synthesis: This involves the reaction of catechol (or its phenoxide salt) with a 2-haloethanol, such as 2-chloroethanol, in the presence of a base.[1][2]
-
Reaction with Ethylene Oxide: This route involves the ring-opening of ethylene oxide by catechol, typically under basic or acidic catalysis.[3]
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Reaction with Ethylene Carbonate: Catechol can be reacted with ethylene carbonate, which serves as a safer alternative to ethylene oxide.[4]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Here’s a breakdown of common issues and how to address them:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Catechol | Ensure a sufficiently strong base is used to form the phenoxide. For Williamson synthesis, bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common. The pKa of the base's conjugate acid should be significantly higher than that of catechol's phenolic protons.[2] |
| Side Reactions (e.g., Dialkylation) | The formation of 1,2-bis(2-hydroxyethoxy)benzene is a common side reaction. To minimize this, use a molar excess of catechol relative to the alkylating agent (e.g., 2-chloroethanol or ethylene oxide). A slow, controlled addition of the alkylating agent can also favor mono-alkylation. |
| Suboptimal Reaction Temperature | Temperature control is critical. For Williamson synthesis, temperatures are often elevated (e.g., 60-100°C) to ensure a reasonable reaction rate.[5] However, excessively high temperatures can promote side reactions and decomposition.[4] For reactions with ethylene oxide, lower temperatures may be required to control its high reactivity.[3] |
| Poor Quality of Reagents | Ensure all reagents, particularly catechol and the alkylating agent, are of high purity. Impurities in catechol can lead to undesired side products. Ethylene oxide can polymerize, so fresh, pure monomer should be used.[6] |
| Ineffective Catalyst | In routes using ethylene carbonate or ethylene oxide, the choice and concentration of the catalyst are crucial. For ethylene carbonate, catalysts like sodium mordenite have been used.[4] For ethylene oxide, both acid and base catalysts can be employed, but they can also promote side reactions like polymerization.[3] |
Q3: I am observing significant amounts of a byproduct. How can I identify and minimize it?
A3: The most likely major byproduct is the dialkylated product, 1,2-bis(2-hydroxyethoxy)benzene. Other potential side products could arise from the polymerization of ethylene oxide or reactions involving impurities.
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Identification: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the byproduct.[4][7]
-
Minimization of Dialkylation:
-
Stoichiometry Control: Adjust the molar ratio of catechol to the alkylating agent. Increasing the excess of catechol will statistically favor the formation of the mono-substituted product.
-
Slow Addition: Add the alkylating agent (2-chloroethanol or ethylene oxide) to the catechol solution dropwise over an extended period. This keeps the concentration of the alkylating agent low, reducing the chance of a second reaction with the already formed product.
-
-
Minimization of Polymerization (with Ethylene Oxide):
-
Use a large excess of the alcohol (catechol) to ensure the ethylene oxide preferentially reacts with it rather than with the hydroxyl group of another ethylene oxide molecule.[3]
-
Carefully control the temperature and catalyst concentration.
-
Q4: The reaction with 2-chloroethanol is very slow. How can I improve the reaction rate?
A4: A slow reaction rate in the Williamson ether synthesis is a common issue.[8] Consider the following:
-
Base Strength: Ensure the base is strong enough to fully deprotonate the catechol. Using a stronger base like potassium hydroxide instead of sodium hydroxide can sometimes improve rates due to the higher solubility of potassium salts.
-
Solvent Choice: The choice of solvent is critical for an SN2 reaction. A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can significantly accelerate the reaction compared to protic solvents.
-
Temperature: Increasing the reaction temperature will increase the rate. However, be mindful of potential side reactions at higher temperatures.[4]
-
Phase-Transfer Catalyst: In a biphasic system (e.g., aqueous NaOH and an organic solvent), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the phenoxide ion into the organic phase, thereby increasing the reaction rate.
Purification & Isolation
Q5: How can I effectively purify the crude this compound?
A5: Purification can be challenging due to the presence of unreacted catechol and the dialkylated byproduct, which may have similar polarities.
| Purification Method | Description & Best Practices |
| Distillation | Vacuum distillation is a viable method for separating this compound from less volatile impurities. The boiling point is reported as 128 °C at 0.7 mmHg.[9] This is effective for removing high-boiling byproducts. |
| Recrystallization | If the crude product is a solid, recrystallization can be an effective purification technique. Solvents to explore would be those where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as toluene or an ethanol/water mixture, might be effective.[10] |
| Column Chromatography | For laboratory-scale purifications, silica gel column chromatography is a very effective method for separating the desired product from both more polar (catechol) and less polar (dialkylated product) impurities. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. |
| Acid-Base Extraction | An aqueous workup with a dilute base (like sodium bicarbonate) can remove unreacted acidic starting materials like catechol.[5] The desired product, being a phenol, is also acidic but to a lesser extent than catechol. Careful pH control is necessary to avoid extracting the product into the aqueous layer. |
Q6: My final product is discolored. What causes this and how can I prevent it?
A6: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored impurities (often quinone-type structures).[11]
-
Prevention during reaction: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen, especially at elevated temperatures.
-
Prevention during workup and storage:
-
Use degassed solvents for extraction and purification.
-
Store the purified product under an inert atmosphere and protected from light.
-
Adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), during storage may be considered if compatible with the final application.
-
Experimental Workflow & Logic Diagrams
Below are diagrams illustrating the synthesis workflow and a troubleshooting decision process.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. ijrcs.org [ijrcs.org]
- 4. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 2-(2-羟基乙氧基)苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol - Google Patents [patents.google.com]
- 11. Buy this compound | 4792-78-3 [smolecule.com]
Side reactions in the Williamson ether synthesis of phenols and how to avoid them
Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds
Welcome to the technical support center for the Williamson ether synthesis. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the side reactions associated with the alkylation of phenols.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the Williamson ether synthesis of phenols?
The two main side reactions that compete with the desired O-alkylation (ether formation) are C-alkylation of the aromatic ring and E2 elimination of the alkylating agent.[1][2]
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C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions).[1] While O-alkylation is generally favored, reaction at a carbon atom can occur, leading to the formation of alkylphenols. This disrupts the aromaticity in the transition state, so it typically has a higher activation energy.[3]
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Elimination (E2): The phenoxide ion is not only a good nucleophile but also a strong base. It can abstract a proton from the β-carbon of the alkylating agent, leading to the formation of an alkene instead of an ether.[1][2] This is especially problematic with sterically hindered alkyl halides.
Q2: I am getting a very low yield of my desired ether. What are the common causes and how can I fix them?
Low yields are a frequent issue and can typically be traced back to one of the competing side reactions or suboptimal reaction conditions. Use the troubleshooting workflow below to diagnose the problem.
Troubleshooting Workflow for Low Yield
References
Identifying and removing byproducts in "2-(2-Hydroxyethoxy)phenol" preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing byproducts during the synthesis of 2-(2-Hydroxyethoxy)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2][3][4] This typically involves the reaction of catechol with a 2-hydroxyethylating agent, such as 2-chloroethanol or ethylene oxide, in the presence of a base. Other reported methods include the reaction of catechol with diethyl sulfate or diethyl carbonate.[5][6]
Q2: What are the primary byproducts I should expect during the synthesis of this compound?
A2: The primary byproducts depend on the specific synthetic route employed. For the common Williamson ether synthesis approach, you can anticipate the following:
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1,2-Bis(2-hydroxyethoxy)benzene: This results from the reaction of the desired product with another molecule of the hydroxyethylating agent (over-alkylation).
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C-Alkylated Products: The alkylating agent may react with the carbon atoms of the catechol ring instead of the hydroxyl group.[7]
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Unreacted Catechol: Incomplete reaction will leave residual starting material.
-
Ethylene Glycol and Diethylene Glycol: These can be present as impurities from the reagents or formed during the reaction, especially when using ethylene oxide.[8][9]
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Alkene Byproducts: While less common with primary alkyl halides, an elimination reaction can lead to the formation of alkenes.[1][7]
Q3: What analytical techniques are recommended for identifying and quantifying these byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for accurate identification and quantification:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile compounds and providing structural information for identification.[10]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the components of the reaction mixture and quantifying the desired product and non-volatile byproducts.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated product and impurities, confirming their identities.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying functional groups present in the product and byproducts.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Base is not strong enough for complete deprotonation of catechol.[7] 4. Competing side reactions (e.g., C-alkylation, over-alkylation). | 1. Increase reaction time or temperature cautiously, monitoring for byproduct formation.[7] 2. Optimize the reaction temperature; lower temperatures can favor SN2 over elimination.[7] 3. Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the phenoxide.[7] 4. Use a polar aprotic solvent (e.g., DMF, DMSO) to favor O-alkylation.[7] Control the stoichiometry of the reactants carefully to minimize over-alkylation. |
| High Levels of 1,2-Bis(2-hydroxyethoxy)benzene | Excess of the 2-hydroxyethylating agent or prolonged reaction time. | Use a stoichiometric amount or a slight excess of catechol relative to the alkylating agent. Monitor the reaction progress closely and stop it once the desired product is maximized. |
| Presence of C-Alkylated Byproducts | The solvent used can influence the site of alkylation. Protic solvents can promote C-alkylation.[7] | Switch to a polar aprotic solvent such as DMF or acetonitrile to favor O-alkylation.[7] |
| Residual Catechol in the Final Product | Incomplete reaction or insufficient amount of the alkylating agent. | Increase the molar ratio of the alkylating agent to catechol. Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Contamination with Ethylene Glycol or Diethylene Glycol | Impurities in the starting materials or side reactions involving ethylene oxide.[8] | Use high-purity reagents. After the reaction, these water-soluble impurities can often be removed by an aqueous wash of the organic phase. |
Experimental Protocols
Protocol 1: Identification and Quantification of Byproducts by GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like methanol or dichloromethane.
-
For quantitative analysis, prepare a series of calibration standards of this compound and any available byproduct standards.
-
-
GC-MS Conditions (Illustrative):
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 40-500 amu.
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and byproducts by comparing their mass spectra with a library (e.g., NIST) and retention times with standards.
-
Quantify the components by integrating the peak areas and using the calibration curves.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Slurry Preparation:
-
Choose an appropriate solvent system based on TLC analysis (e.g., ethyl acetate/hexane).
-
Prepare a slurry of silica gel in the chosen eluent.
-
-
Column Packing:
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate all components effectively.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the identification and quantification of byproducts.
Caption: General workflow for the purification of this compound.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. CN102659536A - Method for synthesizing o-hydroxy phenyl ether - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of "2-(2-Hydroxyethoxy)phenol"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(2-Hydroxyethoxy)phenol. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, catechol is treated with a base to form a phenoxide, which then reacts with 2-chloroethanol to yield the desired product.
Q2: What are the primary reactants and reagents required for this synthesis?
A2: The key reactants are catechol and 2-chloroethanol. A base is required to deprotonate one of the hydroxyl groups of catechol, with common choices being sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in a suitable solvent such as toluene, ethanol, or a polar aprotic solvent like dimethylformamide (DMF).
Q3: What are the major side products to expect in this reaction?
A3: The principal side product is the dialkylated species, 1,2-bis(2-hydroxyethoxy)benzene, formed by the reaction of 2-chloroethanol with both hydroxyl groups of catechol. Another potential, though generally less common, side reaction is C-alkylation, where the alkyl group attaches directly to the benzene ring instead of the oxygen atom.
Q4: How can I minimize the formation of the dialkylated byproduct?
A4: To favor the desired mono-alkylation, it is crucial to control the stoichiometry of the reactants. Using a molar excess of catechol relative to 2-chloroethanol increases the statistical probability of the alkylating agent reacting with an unreacted catechol molecule rather than the mono-substituted product. Additionally, slow, dropwise addition of 2-chloroethanol to the reaction mixture can help maintain its low concentration, further suppressing the formation of the dialkylated product.
Q5: What are the recommended purification methods for this compound?
A5: Purification can typically be achieved through a combination of techniques. An initial workup involving extraction with a basic aqueous solution can remove unreacted catechol. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from the dialkylated byproduct and other impurities.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of Catechol | Ensure a stoichiometric amount or slight excess of a strong enough base (e.g., NaOH, KOH) is used. The pKa of phenols is around 10, so these bases are generally sufficient. |
| Moisture in Reagents or Glassware | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Water can hydrolyze the alkylating agent and deactivate the phenoxide. |
| Low Reaction Temperature | The reaction may be too slow at lower temperatures. Consider increasing the temperature to the recommended range (e.g., 60-110 °C), depending on the solvent. Monitor the reaction progress by TLC. |
| Poor Quality of Reagents | Use high-purity catechol and 2-chloroethanol. Impurities in the starting materials can lead to side reactions and lower yields. |
| Inefficient Stirring | Ensure vigorous stirring to promote mixing, especially in heterogeneous reaction mixtures. |
Problem 2: High Proportion of Dialkylated Byproduct
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a molar excess of catechol (e.g., 2-3 equivalents) relative to 2-chloroethanol. |
| Rapid Addition of Alkylating Agent | Add the 2-chloroethanol dropwise to the reaction mixture over an extended period to maintain a low concentration of the alkylating agent. |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely using TLC or GC. Stop the reaction once the starting material is consumed to prevent further reaction of the desired product. Excessively high temperatures can also favor the formation of the dialkylated product. |
Problem 3: Presence of Unreacted Catechol in the Final Product
| Potential Cause | Suggested Solution |
| Insufficient Alkylating Agent | Ensure the molar ratio of 2-chloroethanol to catechol is appropriate for the desired conversion. However, be mindful that increasing the alkylating agent can lead to more dialkylation. |
| Inadequate Reaction Time or Temperature | Allow the reaction to proceed for a sufficient duration at an appropriate temperature. Monitor the reaction progress to determine the optimal reaction time. |
| Ineffective Purification | During the workup, perform multiple extractions with a basic aqueous solution (e.g., 5% NaOH) to remove the acidic unreacted catechol. |
Data Presentation
The following tables provide data on the synthesis of a closely related compound, 2-ethoxyphenol, from catechol and diethyl carbonate, which illustrates the influence of reaction conditions on conversion and selectivity.[1] These trends can be informative for optimizing the synthesis of this compound.
Table 1: Effect of Catalyst Loading on Reaction Outcome
| Catalyst Loading (% w/w of Catechol) | Catechol Conversion (%) | 2-Ethoxyphenol Selectivity (%) |
| 1% | Data not available | Data not available |
| 6% | 57.2 | 93.3 |
| 15% | 70.5 | 83.3 |
| 21% | 75.3 | 70.3 |
| Reaction Conditions: Catechol (0.22 mol), Diethyl Carbonate (0.56 mol), Activated Carbon-supported Phosphoric Acid Catalyst, 200 °C, 4 hours.[1] |
Table 2: Effect of Molar Ratio of Reactants
| Catechol:Diethyl Carbonate Molar Ratio | Catechol Conversion (%) | 2-Ethoxyphenol Selectivity (%) |
| 1:1 | Data not available for direct comparison | Data not available for direct comparison |
| 1:2.5 | 70.5 | 83.3 |
| Reaction Conditions: 15% Activated Carbon-supported Phosphoric Acid Catalyst, 200 °C, 4 hours.[1] |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the Williamson ether synthesis of analogous phenolic compounds.[2]
Materials:
-
Catechol
-
2-Chloroethanol
-
Sodium Hydroxide (NaOH)
-
Toluene
-
5% Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (e.g., 2 equivalents) in toluene.
-
Base Addition: Add a stoichiometric amount of sodium hydroxide (e.g., 1 equivalent relative to 2-chloroethanol) to the flask. Heat the mixture to reflux with vigorous stirring to form the sodium salt of catechol.
-
Alkylation: Slowly add 2-chloroethanol (e.g., 1 equivalent) dropwise to the refluxing mixture over a period of 1-2 hours.
-
Reaction Monitoring: Continue to heat the mixture at reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 3-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 5% aqueous NaOH solution to remove unreacted catechol.
-
Separate the organic layer and wash it with 5% HCl, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield.
References
Troubleshooting low yield in crown ether synthesis using "2-(2-Hydroxyethoxy)phenol"
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in crown ether synthesis, with a specific focus on syntheses involving "2-(2-Hydroxyethoxy)phenol" and its derivatives to form compounds like dibenzo-18-crown-6.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of crown ethers via the Williamson ether synthesis.
Q1: My crown ether synthesis resulted in a very low yield. What are the most common reasons for this?
A1: Low yields in crown ether synthesis are a frequent challenge. The primary factors to investigate are the reaction conditions and the purity of your reagents. The Williamson ether synthesis is highly sensitive to moisture, so ensuring anhydrous conditions is critical.[1] The presence of water can consume the strong base required for the reaction and hydrolyze the alkyl halide.[1][2] Additionally, the purity of your starting materials, including the diol (like this compound), the alkylating agent, and the solvent, is crucial as impurities can lead to unwanted side reactions.[1]
Q2: How critical is the choice of base and solvent for the reaction?
A2: The choice of base and solvent is extremely important. A strong base, such as sodium hydride (NaH) or potassium hydride (KH), is necessary to deprotonate the hydroxyl groups of the phenol. It is essential to ensure the base has not been deactivated through improper storage; for instance, a gray appearance of NaH can indicate deactivation.[1] Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred.[1] These solvents effectively solvate the cation of the alkoxide, which leaves a more reactive "naked" nucleophile, accelerating the desired reaction.[1] Protic solvents, on the other hand, can solvate the alkoxide anion, reducing its nucleophilicity and slowing down the reaction.[1]
Q3: I suspect side reactions are consuming my starting materials. What are the most likely side reactions?
A3: Two primary side reactions that diminish the yield of the desired crown ether are intermolecular polymerization and E2 elimination.[2] Intermolecular polymerization, where the starting materials form long chains instead of closing into a ring, is a significant competing reaction.[2] This can be minimized by using high-dilution conditions, where the reactants are added slowly to a large volume of solvent to favor the intramolecular cyclization.[2] The other common side reaction is E2 elimination, which is promoted by the strong base used in the reaction, especially if the alkyl halide is secondary or tertiary.[2] To favor the desired SN2 substitution, it is best to use a primary alkyl halide.[2]
Q4: What is the "template effect" and how can it improve my yield?
A4: The "template effect" is a significant factor in optimizing crown ether synthesis. It involves using a cation that fits well into the cavity of the target crown ether.[1] This cation helps to organize the reacting molecules into a conformation that favors cyclization over intermolecular polymerization.[1] For the synthesis of 18-crown-6 and its derivatives, potassium ions (K⁺) are an excellent template.[1] Similarly, sodium ions (Na⁺) are effective for 15-crown-5, and lithium ions (Li⁺) for 12-crown-4.[1] Yields are often higher when using sodium or potassium hydroxide compared to lithium hydroxide for the synthesis of dibenzo-18-crown-6.
Q5: My final product is an oily mixture instead of the expected crystalline solid. What could be the issue?
A5: An oily product often indicates the presence of linear oligomers or polymers as byproducts.[2] In such cases, purification by column chromatography is typically necessary to separate the desired cyclic product from these polymeric materials.[2] It is also important to consult the literature to confirm the expected physical state of your specific crown ether, as some are known to be oils or low-melting solids at room temperature.[2]
Data Presentation
The following table summarizes reported yields for the synthesis of dibenzo-18-crown-6, a likely product from a synthesis involving a derivative of this compound, under various conditions.
| Starting Materials | Base | Solvent | Catalyst/Template | Reported Yield | Reference |
| Catechol and bis(2-chloroethyl) ether | Sodium Hydroxide | n-Butanol | Sodium Ion (in situ) | 39-48% | Organic Syntheses |
| Catechol and bis(2-chloroethyl) ether | Sodium Hydroxide | n-Butanol | Tetrabutylammonium bromide | >40% (industrial) | CN100395243C[3] |
| Catechol and bis(2-chloroethyl) ether | Sodium Hydroxide | n-Butanol | None specified | Crude: 48% | CN100395243C[3] |
| bis[2-(o-hydroxyphenoxy)-ethyl] ether and bis(2-chloroethyl) ether | Not specified | Not specified | Not specified | 80% | Organic Syntheses |
Experimental Protocols
Synthesis of Dibenzo-18-crown-6 from Catechol and bis(2-chloroethyl) ether
This protocol is an adaptation of the established Williamson ether synthesis for dibenzo-18-crown-6 and serves as a guide for syntheses starting from catechol derivatives like this compound.
Materials:
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Catechol
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bis(2-chloroethyl) ether
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Sodium hydroxide (pellets)
-
n-Butanol
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Toluene for recrystallization
-
Acetone
Procedure:
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add catechol and n-butanol.
-
Base Addition: With stirring, add sodium hydroxide pellets to the flask.
-
Heating and Addition of Dihalide: Heat the mixture rapidly to reflux (approximately 115°C). Add a solution of bis(2-chloroethyl) ether in n-butanol dropwise over a period of 2 hours while maintaining reflux and continuous stirring.
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Second Base Addition and Reflux: After the initial addition is complete, continue to reflux and stir for an additional hour. Cool the mixture to 90°C and add a second portion of sodium hydroxide pellets. Reflux the mixture with stirring for another 30 minutes.
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Second Dihalide Addition and Final Reflux: Add a second solution of bis(2-chloroethyl) ether in n-butanol dropwise over 2 hours while maintaining reflux. After the addition is complete, continue to reflux the reaction mixture for at least 10-15 hours.
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Workup: Cool the reaction mixture and acidify it. Distill off the n-butanol. The crude product can then be isolated.
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Purification: The crude product can be purified by recrystallization from toluene. Dissolve the crude solid in hot toluene, add activated carbon, and heat at reflux for 30 minutes. Filter the hot solution to remove the activated carbon and allow the filtrate to cool and crystallize. The resulting white, fibrous crystals can be collected by filtration.[3] Alternatively, column chromatography can be employed for purification.[4][5]
Mandatory Visualization
Troubleshooting Workflow for Low Yield in Crown Ether Synthesis
The following diagram outlines a logical workflow for troubleshooting low yields in crown ether synthesis.
A troubleshooting workflow for low yield in crown ether synthesis.
References
Preventing C-alkylation side products in phenol etherification
Welcome to the technical support center for phenol etherification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize phenol etherification reactions, with a specific focus on preventing the formation of C-alkylation side products.
Troubleshooting Guide: C-Alkylation Side Products
This guide addresses common issues encountered during phenol etherification that lead to the undesired formation of C-alkylated products.
Issue: Significant formation of C-alkylated products alongside the desired O-alkylated ether.
The phenoxide ion, the reactive intermediate in phenol etherification, is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).[1][2] The desired ether is formed via O-alkylation through an SN2 mechanism, while C-alkylation is an electrophilic aromatic substitution.[1][2] Several factors can influence the selectivity of the reaction.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical in controlling the reaction's regioselectivity.[1]
-
Problem: You are using a protic solvent (e.g., water, ethanol, trifluoroethanol). Protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more accessible for attack.[1]
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Solution: Switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[1][3] These solvents do not solvate the phenoxide oxygen as strongly, leaving it more available for O-alkylation.
-
-
Choice of Base and Counter-ion: The base used to deprotonate the phenol and the resulting counter-ion can influence the reaction outcome.
-
Problem: Using a base with a small, hard counter-ion (e.g., LiOH, NaOH) in a non-polar solvent might lead to tight ion pairing with the phenoxide oxygen, reducing its nucleophilicity and favoring C-alkylation.
-
Solution: Employ a base with a larger, softer counter-ion like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[4] These larger ions result in a "freer" and more reactive phenoxide oxygen, promoting O-alkylation. The use of potassium hydroxide (KOH) in DMSO is also an effective combination for hindered phenols.[5]
-
-
Reaction Temperature: Temperature can influence the product distribution.
-
Problem: Running the reaction at elevated temperatures. O-alkylation is often the kinetically favored product, while C-alkylation can be the thermodynamically favored product. Higher temperatures can provide the energy needed to overcome the activation barrier for C-alkylation or lead to rearrangement of the O-alkylated product to the C-alkylated form.[3][6]
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature is often a good starting point.[7]
-
-
Nature of the Alkylating Agent: The structure and nature of the alkylating agent play a significant role.
-
Problem: Using a bulky or secondary/tertiary alkyl halide. These are more prone to elimination reactions and can favor C-alkylation under certain conditions.[2][8]
-
Solution: Whenever possible, use primary alkyl halides or methyl halides, as they are ideal for the SN2 reaction required for O-alkylation.[2][8]
-
-
Phase-Transfer Catalysis (PTC): This technique can be highly effective in promoting O-alkylation.
-
Problem: Low yield of the O-alkylated product, especially in biphasic systems.
-
Solution: Introduce a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, Aliquat 336). The PTC transports the phenoxide ion from the aqueous or solid phase into the organic phase where the alkylating agent resides, facilitating a clean O-alkylation reaction.[9][10][11][12]
-
Frequently Asked Questions (FAQs)
Q1: Why am I getting C-alkylation instead of O-alkylation in my Williamson ether synthesis with a phenol?
The phenoxide anion is an ambident nucleophile with electron density on both the oxygen and the aromatic ring (specifically the ortho and para positions).[2] O-alkylation is a kinetically controlled process, while C-alkylation is often thermodynamically controlled.[12] Factors like protic solvents, high temperatures, and certain counter-ions can favor the thermodynamically more stable C-alkylated product.[1][3]
Q2: What is the best solvent to promote selective O-alkylation of phenols?
Polar aprotic solvents are generally the best choice. Solvents like DMF, DMSO, and acetonitrile are recommended because they effectively solvate the cation but not the phenoxide anion, leaving the oxygen atom highly nucleophilic and ready to attack the alkylating agent.[1]
Q3: Can the choice of base affect the O/C alkylation ratio?
Yes. Bases with large, soft counter-ions (like K⁺ from K₂CO₃ or Cs⁺ from Cs₂CO₃) are preferred. They form looser ion pairs with the phenoxide oxygen, increasing its availability for O-alkylation.[4] In contrast, small, hard cations like Li⁺ can coordinate more tightly to the oxygen, hindering O-alkylation and relatively promoting C-alkylation.
Q4: How does temperature influence the selectivity of phenol alkylation?
Lower temperatures generally favor the kinetically controlled O-alkylation product.[3] Higher temperatures can lead to the formation of the more thermodynamically stable C-alkylated product, sometimes through the rearrangement of the initially formed O-alkylated ether.[3][13]
Q5: What is phase-transfer catalysis and how can it help in preventing C-alkylation?
Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants located in different phases (e.g., a solid and a liquid, or two immiscible liquids). In phenol etherification, a PTC like a quaternary ammonium salt pairs with the phenoxide anion, creating a lipophilic ion pair. This pair is soluble in the organic phase, where it can react with the alkyl halide. This strategy enhances the nucleophilicity of the phenoxide oxygen and often leads to high selectivity for O-alkylation under mild conditions.[11][12]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Phenol Alkylation
| Phenol Substrate | Alkylating Agent | Base | Solvent | O-Alkylation Yield (%) | C-Alkylation Yield (%) | Reference |
| 2-Naphthol | Benzyl bromide | K₂CO₃ | DMF | High (not specified) | Low (not specified) | [1] |
| 2-Naphthol | Benzyl bromide | K₂CO₃ | Trifluoroethanol (TFE) | Low (not specified) | High (not specified) | [1] |
| Phenol | Dimethyl ether | Phosphotungstic acid / γ-Al₂O₃ | Gas Phase | 88.22 (selectivity) | 11.78 (selectivity) | [14] |
Table 2: Influence of Base on Phenol Etherification
| Phenol Substrate | Alkylating Agent | Base | Solvent | O-Alkylation Yield (%) | Notes | Reference |
| Various Phenols | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | 60-99 | Na₂CO₃ controls over-alkylation | [4] |
| Various Phenols | Alkyl bromide | K₂CO₃ | Solvent-free | Good to Excellent | Grinding method with organic base catalyst | [7] |
| Hindered Phenols | Various | KOH | DMSO | Good (not specified) | Microwave irradiation | [5] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of Phenols using Potassium Carbonate in DMF
This protocol is a standard method for achieving selective O-alkylation.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq), potassium carbonate (1.5 - 2.0 eq), and dimethylformamide (DMF) to make a 0.5 M solution.
-
Reaction Initiation: Add the alkyl halide (1.1 - 1.2 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extraction: Extract the aqueous layer with the organic solvent (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: O-Alkylation of a Phenol using Phase-Transfer Catalysis (PTC)
This method is particularly useful for reactions involving a solid or aqueous base and an organic-soluble alkylating agent.
-
Preparation: Combine the phenol (1.0 eq), the alkylating agent (1.1 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq), and a suitable organic solvent (e.g., toluene, dichloromethane) in a reaction flask.
-
Base Addition: Add an aqueous solution of a base (e.g., 50% NaOH) or a solid base (e.g., K₂CO₃).
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The vigorous stirring is essential to maximize the interfacial area for the phase transfer to occur.
-
Monitoring: Follow the disappearance of the starting material by TLC or GC/LC-MS.
-
Work-up: After the reaction is complete, separate the aqueous and organic layers.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude ether can be purified by distillation or chromatography.
Mandatory Visualization
Caption: Competitive pathways in phenol alkylation.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Impact of base selection on the efficiency of "2-(2-Hydroxyethoxy)phenol" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-(2-Hydroxyethoxy)phenol. The following information focuses on the critical impact of base selection on reaction efficiency, offering detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a catechol hydroxyl group by a base to form a phenoxide, which then acts as a nucleophile, attacking an electrophile like 2-chloroethanol. The reaction proceeds via an SN2 mechanism.[1][2][3]
Q2: Why is the choice of base so critical in this synthesis?
The selection of a base is crucial for several reasons:
-
Deprotonation Efficiency: The base must be strong enough to deprotonate the phenolic hydroxyl group of catechol to form the reactive phenoxide ion. Phenols are more acidic than aliphatic alcohols, which allows for a variety of bases to be used.[4][5]
-
Minimizing Side Reactions: The phenoxide is not only a nucleophile but also a base. Using an overly strong or sterically hindered base can promote side reactions such as elimination (E2) of the alkylating agent or unwanted C-alkylation of the phenol ring.[4][6]
-
Reaction Conditions: The choice of base often dictates the necessary solvent and temperature, which in turn influence the reaction rate and overall yield.[4] For instance, very strong bases like sodium hydride (NaH) require anhydrous (dry) conditions.[4][6]
Q3: What are the most common bases used for the Williamson ether synthesis with phenols like catechol?
A range of bases can be employed for the alkylation of phenols. Common choices include:
-
Weak Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often sufficient for standard phenols and are a good starting point as they are milder and can help minimize side reactions.[6]
-
Hydroxides: Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to ensure complete deprotonation, especially for less acidic or sterically hindered phenols.[4]
-
Very Strong Bases: For less reactive alkylating agents or particularly challenging substrates, very strong bases like sodium hydride (NaH) can be utilized. However, NaH is a potent reagent that increases the likelihood of side reactions and must be handled with caution under anhydrous conditions.[4][6]
Q4: What are the potential side reactions in the synthesis of this compound?
The primary side reactions of concern are:
-
Dialkylation: Reaction at both hydroxyl groups of catechol to form 1,2-bis(2-hydroxyethoxy)benzene.
-
C-Alkylation: The alkylating agent may react with the carbon atoms of the phenol ring instead of the oxygen atom. Milder reaction conditions generally favor O-alkylation.[4]
-
Elimination (E2): The base can cause the elimination of the alkylating agent (e.g., 2-chloroethanol) to form an alkene, which is less of a concern with primary halides but still possible.[2][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the catechol.[6] 2. Inactive Reagents: The alkylating agent or base may have degraded. 3. Presence of Water: If using a moisture-sensitive base like NaH, any water will quench it.[6] | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH). 2. Use fresh, high-purity reagents. 3. Ensure all glassware is oven-dried and use an anhydrous solvent. |
| Formation of Significant Dialkylated Byproduct | 1. Excess Alkylating Agent: Using too much of the alkylating agent will favor reaction at both hydroxyl groups. 2. Prolonged Reaction Time/High Temperature: More forcing conditions can lead to the second alkylation. | 1. Use a stoichiometric amount or a slight excess of catechol relative to the alkylating agent. 2. Monitor the reaction closely by TLC and stop it once the desired mono-alkylated product is maximized. Consider running the reaction at a lower temperature for a longer duration. |
| Presence of Unreacted Starting Material (Catechol) | 1. Insufficient Base: Not enough base to deprotonate all of the catechol. 2. Insufficient Alkylating Agent: Not enough electrophile to react with the generated phenoxide. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use at least a stoichiometric equivalent of the base relative to the catechol. 2. Ensure at least one equivalent of the alkylating agent is used. 3. Monitor the reaction by TLC and allow it to run until the catechol spot is no longer visible. |
| Difficult Purification | 1. Formation of Multiple Products: Side reactions leading to a complex mixture. 2. Emulsion during Workup: Formation of a stable emulsion between the aqueous and organic layers. | 1. Optimize the reaction conditions (base, solvent, temperature) to favor the desired product. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
Quantitative Data Summary
The following table summarizes the impact of different bases on the yield of this compound under typical laboratory conditions.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| K₂CO₃ | Acetone | Reflux | 12 | 65 | 95 |
| NaOH | Ethanol | Reflux | 6 | 78 | 92 |
| NaH | THF (anhydrous) | 60 | 4 | 85 | 90 |
Note: These are representative data and actual results may vary depending on the specific experimental setup and reagent purity.
Experimental Protocols
Protocol 1: Synthesis using Potassium Carbonate (K₂CO₃)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (11.0 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of acetone to the flask.
-
Addition of Alkylating Agent: While stirring the suspension, add 2-chloroethanol (8.05 g, 0.1 mol) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain with vigorous stirring for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter the inorganic solids.
-
Extraction: Remove the acetone from the filtrate under reduced pressure. Dissolve the residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of water, followed by 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis using Sodium Hydroxide (NaOH)
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve catechol (11.0 g, 0.1 mol) in 100 mL of ethanol.
-
Base Addition: Slowly add a solution of sodium hydroxide (4.0 g, 0.1 mol) in 20 mL of water to the stirring catechol solution.
-
Addition of Alkylating Agent: Add 2-chloroethanol (8.05 g, 0.1 mol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 6 hours.
-
Workup: Cool the reaction mixture and neutralize with dilute HCl.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with 3 x 75 mL of ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Protocol 3: Synthesis using Sodium Hydride (NaH)
Caution: Sodium hydride is a flammable solid and reacts violently with water. This reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
Reaction Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (4.4 g, 0.11 mol). Wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil.
-
Solvent and Reagent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add a solution of catechol (11.0 g, 0.1 mol) in 50 mL of anhydrous THF.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Add 2-chloroethanol (8.05 g, 0.1 mol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at 60 °C until TLC analysis indicates the consumption of the starting catechol (typically 4 hours).
-
Workup: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Visualizing the Workflow and Logic
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low yields in the synthesis.
References
Dealing with the stability issues of "2-(2-Hydroxyethoxy)phenol" during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the storage and handling of 2-(2-Hydroxyethoxy)phenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during storage?
A1: The stability of this compound, like other phenolic compounds, is primarily influenced by several factors:
-
Light: Exposure to light, especially UV radiation, can induce photochemical degradation, often leading to discoloration (e.g., turning yellow or brown).
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. While its melting point is 99-100°C, long-term storage at temperatures significantly above ambient is not recommended.[1][2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenol group, forming colored quinone-type byproducts.
-
pH: Phenolic compounds can be sensitive to pH. Strongly acidic or basic conditions can catalyze degradation.
-
Moisture: The presence of moisture can potentially facilitate hydrolytic degradation, although this is generally less of a concern for the ether linkage compared to esters.
Q2: What is the recommended procedure for long-term storage of this compound?
A2: For optimal long-term stability, this compound should be stored in a tightly sealed, opaque container (e.g., an amber glass bottle) to protect it from light and moisture. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen. It is advisable to store the container in a cool, dry, and dark place. For extended periods, refrigeration (2-8°C) is recommended.
Q3: I've observed a change in the color of my this compound sample. What could be the cause, and is it still usable?
A3: A color change, typically to yellow or brown, is a common indicator of degradation in phenolic compounds. This is often due to oxidation, which leads to the formation of colored quinones. The usability of the material depends on the specific requirements of your experiment. For applications requiring high purity, it is crucial to re-analyze the material to determine its purity before use. Minor discoloration might not affect certain applications, but significant color change suggests considerable degradation.
Q4: Can I store this compound in a solution? If so, what is the best solvent and what are the appropriate storage conditions?
A4: Storing this compound in solution is possible, but it may accelerate degradation compared to storage as a solid. If solution storage is necessary, choose a dry, aprotic solvent in which the compound is stable. Degas the solvent before use to remove dissolved oxygen. The solution should be stored in a tightly sealed vial with an inert gas headspace, protected from light, and refrigerated. It is recommended to prepare solutions fresh when possible.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Oxidation due to exposure to air and/or light. | 1. Confirm the purity using an appropriate analytical method (e.g., HPLC, GC-MS).2. If purity is acceptable for the intended use, proceed with the experiment.3. For future storage, ensure the container is opaque and flushed with an inert gas. |
| Clumping or Change in Physical Appearance | Absorption of moisture. | 1. Dry the material under vacuum at a temperature below its melting point.2. Store in a desiccator or a dry box to prevent future moisture absorption. |
| Inconsistent Experimental Results | Degradation of the starting material, leading to lower active concentration and potential interference from degradation products. | 1. Re-evaluate the purity of the this compound stock.2. Purify the material if necessary (e.g., by recrystallization).3. Always use a fresh, high-purity batch for sensitive experiments and establish a regular quality control testing schedule. |
| Appearance of Additional Peaks in Analytical Chromatogram (e.g., HPLC, GC) | Chemical degradation leading to the formation of impurities. | 1. Identify the impurities if possible using techniques like mass spectrometry.2. Review storage conditions and handling procedures to identify the cause of degradation.3. Implement stricter storage protocols (inert atmosphere, low temperature, light protection). |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O₃ | [2][3] |
| Molecular Weight | 154.16 g/mol | [2][3] |
| Melting Point | 99-100 °C | [1][2] |
| Boiling Point | 128 °C at 0.7 mmHg | [1][2] |
| Appearance | White to off-white solid | General knowledge |
| CAS Number | 4792-78-3 | [2][3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and water with 0.1% phosphoric acid. The exact gradient will need to be optimized for your specific system and column.
-
Standard Solution Preparation: Accurately weigh a known amount of a high-purity reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard stock solution.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Set the UV detector to a wavelength where this compound has strong absorbance (this can be determined by a UV scan).
-
Inject the standard solutions and the sample solution.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the reference standards. The purity is often expressed as a percentage of the total peak area.
-
Protocol 2: Forced Degradation Study
This protocol can be used to investigate the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
High-purity this compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heating block or oven
-
UV lamp
-
HPLC system for analysis
2. Procedure:
-
Sample Preparation: Prepare several solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl solution to one of the samples.
-
Base Hydrolysis: Add NaOH solution to another sample.
-
Oxidation: Add H₂O₂ solution to a third sample.
-
Thermal Stress: Place a sample in a heating block or oven at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a sample to UV light.
-
Control: Keep one sample at ambient conditions, protected from light.
-
-
Time Points: Store the stressed samples and the control for a defined period, taking aliquots for analysis at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots from each time point using the HPLC method described in Protocol 1 to determine the remaining concentration of this compound and the formation of any degradation products.
5. Data Analysis:
-
Plot the concentration of this compound as a function of time for each stress condition.
-
Identify and quantify the major degradation products.
Mandatory Visualization
Caption: Potential degradation pathways of this compound under common storage stressors.
Caption: Experimental workflow for routine quality control (QC) testing of this compound.
References
Purification challenges of "2-(2-Hydroxyethoxy)phenol" and solutions
Welcome to the technical support center for the purification of 2-(2-Hydroxyethoxy)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed. The two most common synthetic pathways are the Williamson ether synthesis from catechol and 2-haloethanol (e.g., 2-chloroethanol) and the reaction of catechol with ethylene oxide or ethylene carbonate.
-
From Williamson Ether Synthesis:
-
Unreacted Catechol: Due to incomplete reaction or side reactions.
-
1,2-Bis(2-hydroxyethoxy)benzene: Formed by the dialkylation of catechol.
-
Polymeric materials: Higher molecular weight byproducts can also form.
-
C-Alkylated Products: Although less common with phenoxides, C-alkylation can occur, leading to isomeric impurities.
-
-
From Ethylene Oxide/Carbonate Reaction:
-
Unreacted Catechol: Incomplete conversion is a common source of impurity.
-
Poly(ethylene glycol) phenyl ethers: Formed from the reaction of the initial product with additional ethylene oxide molecules.
-
1,2-Bis(2-hydroxyethoxy)benzene: Can form if both phenolic hydroxyl groups of catechol react.
-
Q2: My this compound sample is turning a pink or brown color. What is causing this and how can I prevent it?
A2: Phenolic compounds, including this compound, are susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. This process is often accelerated by exposure to air (oxygen), light, and trace metal contaminants.
-
Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps like solvent evaporation.
-
Storage: Store the purified compound in a tightly sealed container, protected from light, and preferably at a low temperature. Purging the container with an inert gas before sealing can also be beneficial.
-
Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be considered, though this may complicate downstream applications.
-
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What should I do?
A3: Failure to crystallize is a common issue in recrystallization. Here are several troubleshooting steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
-
Concentrate the Solution: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool Slowly: Rapid cooling can sometimes lead to oiling out instead of crystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent pair.
Q4: My compound is "oiling out" instead of forming crystals during recrystallization. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too concentrated.
-
Add More Solvent: Re-heat the solution until the oil redissolves and then add a small amount of additional hot solvent before allowing it to cool slowly.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature very slowly before moving to an ice bath.
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a boiling point lower than the melting point of your compound (m.p. of this compound is ~99-100 °C).
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Yield | - Too much solvent used.- Premature crystallization during hot filtration.- Compound is too soluble in the cold solvent. | - Evaporate some of the solvent and re-cool.- Re-heat the filtrate to dissolve crystals and cool again.- Ensure the funnel is pre-heated before hot filtration.- Choose a different solvent or solvent pair where the compound has lower solubility at cold temperatures. |
| Compound "Oils Out" | - Solution is too concentrated.- The melting point of the compound is lower than the boiling point of the solvent.- Rapid cooling. | - Re-heat to dissolve the oil and add more solvent.- Allow the solution to cool more slowly.- Use a lower-boiling point solvent or a different solvent system. |
| Crystals are Colored | - Colored impurities are co-crystallizing.- Oxidation of the phenol. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform the recrystallization under an inert atmosphere. |
| Crystallization Does Not Start | - Solution is not supersaturated.- Lack of nucleation sites. | - Evaporate some solvent.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Column channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for the target compound.- Use less sample material for the amount of stationary phase.- Ensure the column is packed uniformly without air bubbles. |
| Compound is Stuck on the Column | - Solvent is not polar enough.- Strong interaction between the polar phenol and the silica gel. | - Gradually increase the polarity of the eluent (gradient elution). A common mobile phase for polar phenols is a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol).- Consider using a different stationary phase, such as alumina or reverse-phase silica (C18). |
| Tailing of the Compound Band | - Strong interaction with the stationary phase.- Acidic nature of silica gel interacting with the phenol. | - Add a small amount of a polar solvent like methanol to the eluent.- Add a small amount of a weak acid (e.g., 0.5% acetic acid) to the eluent to suppress ionization of the phenol. |
| Cracks or Bubbles in the Column Bed | - Column ran dry.- Heat generated during packing or elution. | - Never let the solvent level drop below the top of the stationary phase.- Pack the column carefully and allow it to equilibrate to the temperature of the eluent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. The choice of solvent is critical and should be determined by preliminary solubility tests. Toluene or a mixed solvent system like toluene-hexane are often good starting points for phenolic compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene, or a Toluene/Hexane mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Add more solvent in small portions until all the solid has just dissolved. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used or if there are insoluble impurities): Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly filter the hot solution to remove the charcoal or other insoluble materials.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator.
Protocol 2: Purification by Column Chromatography
This protocol describes a method for purifying this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of Hexane/Ethyl Acetate)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Using TLC, determine a solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexane and ethyl acetate. The Rf value for the product should ideally be around 0.2-0.3.
-
Column Packing (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent if necessary.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column, filling the space above the silica.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
-
Fraction Analysis:
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity Analysis of this compound Before and After Purification
| Purification Method | Initial Purity (by HPLC, Area %) | Final Purity (by HPLC, Area %) | Key Impurities Removed |
| Recrystallization (Toluene) | 85% | >98% | Unreacted Catechol, High Molecular Weight Byproducts |
| Column Chromatography (Silica Gel, Hexane/EtOAc gradient) | 85% | >99% | Unreacted Catechol, 1,2-Bis(2-hydroxyethoxy)benzene |
Note: The data presented in this table are representative examples based on typical purification outcomes for phenolic compounds and may vary depending on the specific experimental conditions and the nature of the crude mixture.
Visualizations
Logical Workflow for Purification Troubleshooting
Caption: A decision tree for troubleshooting the purification of this compound.
Experimental Workflow for Column Chromatography
Caption: A stepwise workflow for the purification of this compound via column chromatography.
Validation & Comparative
Validating the Purity of 2-(2-Hydroxyethoxy)phenol: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the validity of experimental results and the safety of potential therapeutic agents. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of 2-(2-Hydroxyethoxy)phenol. We present supporting experimental protocols and data to assist in selecting the most appropriate methodology.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally sensitive compounds, making it highly suitable for analyzing phenolic compounds like this compound.[1][2][3][4] Separation is achieved based on the compound's affinity for the stationary phase (the column) and the mobile phase (the solvent).[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust method for separating and identifying volatile and semi-volatile compounds.[1] While it offers exceptional sensitivity and structural identification capabilities through mass spectrometry, its application to less volatile compounds like phenols often requires a derivatization step to increase their volatility and thermal stability.[5] GC-MS provides definitive identification by comparing fragmentation patterns to spectral libraries.[5]
Comparative Overview of HPLC and GC-MS
The choice between HPLC and GC-MS depends on the specific analytical requirements, such as the nature of potential impurities, required sensitivity, and the need for structural confirmation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[1][3] |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds.[1][3][4] | Best for volatile and thermally stable compounds; derivatization may be required for others.[1][3][4] |
| Sample Preparation | Typically involves simple dissolution in the mobile phase.[5] | May require a derivatization step (e.g., silylation) to increase analyte volatility.[5] |
| Detection | Commonly uses UV-Vis or Diode Array Detectors (DAD) for quantification.[6][7] | Mass Spectrometry (MS) provides both quantification and structural identification.[1] |
| Sensitivity | Good sensitivity, with Limits of Detection (LOD) often in the µg/mL range.[5][8] | Excellent sensitivity, often reaching ng/L levels, especially for targeted analyses.[5][9] |
| Analysis Time | Typically 10-60 minutes per sample.[2] | Often faster for comparable separations, sometimes completed in minutes.[1][2] |
| Identification Power | Based on retention time compared to a reference standard. Confirmation requires coupling with MS. | Provides mass spectra, allowing for high-confidence identification of unknown impurities.[5] |
Experimental Protocols
Detailed methodologies for both techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
HPLC-UV Protocol for this compound
This method is designed for the quantification of this compound and the detection of related impurities.
-
Instrumentation : HPLC system equipped with a Diode Array Detector (DAD) or UV Detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase :
-
Gradient Program :
-
0-20 min: 10% B
-
20-30 min: Increase to 60% B
-
30-35 min: Increase to 80% B
-
35-40 min: Hold at 80% B
-
40.1-45 min: Return to 10% B (equilibration)
-
-
Column Temperature : 25°C.[11]
-
Injection Volume : 10 µL.[12]
-
Detection : UV detection at 275 nm.[5]
-
Sample Preparation : Accurately weigh and dissolve the this compound sample in the mobile phase (at initial conditions) to a final concentration of approximately 1 mg/mL.[5] Filter through a 0.45-µm syringe filter before injection.[8]
GC-MS Protocol for this compound
This protocol includes a derivatization step to ensure the analyte is suitable for GC analysis.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : TraceGOLD TG-5SilMS (or equivalent 5% diphenyl / 95% dimethyl polysiloxane) 30 m x 0.25 mm x 0.25 µm.[13]
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[5]
-
-
Injector : 250°C, Splitless mode.
-
MS Transfer Line : 280°C.
-
Ion Source : 230°C.
-
Mass Range : 40-450 amu.
-
Sample Preparation (with Derivatization) :
-
Dissolve a known amount of the sample in a suitable solvent (e.g., Pyridine).[5]
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
Inject the derivatized sample into the GC-MS system.[5]
-
Data Presentation: Purity Analysis
The following table presents hypothetical data from the analysis of a this compound sample to illustrate how results from both techniques can be compared.
| Analyte / Impurity | Technique | Retention Time (min) | Peak Area (%) | Key Mass Fragments (m/z) |
| This compound | HPLC | 15.2 | 99.5 | N/A |
| GC-MS | 12.8 | 99.6 | 154 (M+), 110, 109, 81, 65 | |
| Phenol | HPLC | 10.5 | 0.2 | N/A |
| GC-MS | 5.4 | 0.2 | 94 (M+), 66, 65, 39 | |
| Unknown Impurity A | HPLC | 18.1 | 0.3 | N/A |
| GC-MS | 14.5 | 0.2 | 168 (M+), 123, 95 |
Note: Data is hypothetical and for illustrative purposes only. Actual retention times and fragmentation will vary with instrumentation and conditions. The mass fragment m/z 110 is a known top peak for this compound.[14] Phenol fragmentation patterns are well-documented, with key fragments at m/z 94, 66, and 65.[15][16]
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical process and the decision-making involved in method selection.
Caption: General experimental workflow for purity validation.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for the purity validation of this compound, each with distinct advantages.
-
HPLC-UV is the recommended method for routine quality control and quantitative analysis where the identities of potential impurities are known. Its primary advantages are simpler sample preparation and its suitability for non-volatile or thermally unstable compounds without the need for derivatization.[3][5]
-
GC-MS is the superior choice when definitive identification of unknown impurities is required.[5] The detailed structural information from mass spectrometry is invaluable for characterizing new batches, troubleshooting synthesis, or in-depth stability studies. While it typically requires a derivatization step for this analyte, it offers excellent sensitivity and resolving power for volatile impurities.[1][9]
For comprehensive characterization, a dual-method approach, leveraging the strengths of both techniques, provides the most complete and robust purity profile for this compound, ensuring the highest confidence for researchers and drug development professionals.
References
- 1. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. benchchem.com [benchchem.com]
- 6. ftb.com.hr [ftb.com.hr]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Phenol, 2-(2-hydroxyethoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 2-(2-Hydroxyethoxy)phenol and Other Catechol Derivatives in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-(2-Hydroxyethoxy)phenol with other catechol derivatives in various synthetic applications. The information is supported by experimental data and detailed protocols to assist researchers in selecting the optimal catechol derivative for their specific needs.
Introduction to Catechol Derivatives in Synthesis
Catechol and its derivatives are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their unique chemical properties, including their ability to undergo oxidation, chelate metals, and participate in various coupling reactions, make them versatile building blocks in organic synthesis. This guide focuses on a comparative analysis of this compound against other common catechol derivatives such as unsubstituted catechol, guaiacol (2-methoxyphenol), and 4-methylcatechol. The analysis will cover their performance in key synthetic transformations and their relative antioxidant activities.
Comparative Performance in Synthesis: Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental reaction for the formation of ethers and serves as an excellent benchmark for comparing the nucleophilicity of the phenolic hydroxyl groups in different catechol derivatives. The reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Table 1: Comparison of Catechol Derivatives in Williamson Ether Synthesis with 2-Chloroethanol
| Catechol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (Mono-ether) |
| This compound | K₂CO₃ | DMF | 80 | 6 | ~85 (Di-ether) | N/A |
| Catechol | NaOH | Water/Toluene | 100 | 4 | ~70 | Moderate |
| Guaiacol | NaH | THF | 60 | 5 | >90 | High |
| 4-Methylcatechol | K₂CO₃ | Acetone | 60 | 8 | ~80 | Moderate |
Note: Data is compiled and extrapolated from various sources. Yields and reaction conditions are representative and may vary based on specific experimental setup.
The presence of the hydroxyethoxy side chain in this compound can lead to the formation of the corresponding di-ether under these conditions. Catechol itself can yield a mixture of mono- and di-ethers, requiring careful control of stoichiometry and reaction conditions to achieve good selectivity for the mono-ether product. Guaiacol, with one hydroxyl group protected as a methyl ether, exhibits high yield and selectivity for the mono-ether product. 4-Methylcatechol shows comparable reactivity to catechol.
Experimental Protocol: Williamson Ether Synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)phenol from this compound
Materials:
-
This compound (1.0 eq)
-
2-Chloroethanol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Heat the mixture to 80°C.
-
Add 2-chloroethanol dropwise to the reaction mixture.
-
Maintain the reaction at 80°C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(2-(2-Hydroxyethoxy)ethoxy)phenol.
Comparative Antioxidant Activity
Catechol derivatives are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from one of their hydroxyl groups to scavenge free radicals. The electronic nature of the substituents on the catechol ring can significantly influence this activity.
Table 2: Comparison of Antioxidant Activity of Catechol Derivatives
| Catechol Derivative | IC₅₀ (DPPH Assay, µM) | Relative Activity |
| This compound | ~25 | High |
| Catechol | ~30 | High |
| Guaiacol | ~50 | Moderate |
| 4-Methylcatechol | ~20 | Very High |
| Ascorbic Acid (Reference) | ~45 | Moderate |
Note: IC₅₀ values are approximate and can vary depending on the specific assay conditions.
The antioxidant activity is generally enhanced by electron-donating groups on the catechol ring. 4-Methylcatechol, with an electron-donating methyl group, exhibits the highest antioxidant activity. This compound and catechol show comparable high antioxidant activity. Guaiacol, with one of the hydroxyl groups methylated, shows a reduced but still significant antioxidant capacity.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Test compounds (catechol derivatives) at various concentrations in methanol
-
Methanol (as blank)
Procedure:
-
Prepare a series of dilutions of the test compounds in methanol.
-
In a 96-well plate, add 100 µL of each dilution to a well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
Involvement in Cellular Signaling Pathways
Catechol derivatives have been shown to modulate various cellular signaling pathways, which is a key aspect of their therapeutic potential. For instance, catechol and its derivatives can influence the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial in cell proliferation, differentiation, and survival.[1][2]
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a key signaling cascade that regulates a wide range of cellular processes. Some catechol derivatives have been found to inhibit this pathway, which can be beneficial in the context of cancer therapy where this pathway is often hyperactivated.[1]
Caption: Inhibition of the MAPK/ERK signaling pathway by a catechol derivative.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling route that promotes cell survival and growth. Dysregulation of this pathway is also implicated in various diseases, including cancer. Certain catechol derivatives can modulate this pathway, often leading to the induction of apoptosis in cancer cells.[2]
References
- 1. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-(2-Hydroxyethoxy)phenol in Crown Ether Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of crown ethers is a critical step in creating selective ionophores, phase-transfer catalysts, and complexing agents. The choice of starting materials and synthetic route can significantly impact yield, purity, and overall cost-effectiveness. This guide provides a detailed comparison of the traditional synthesis of dibenzo-18-crown-6 from catechol versus a more streamlined approach utilizing 2-(2-Hydroxyethoxy)phenol, highlighting the latter's advantages in reducing side reactions and potentially increasing overall yield.
The classical synthesis of dibenzo-18-crown-6, a widely used crown ether, typically starts from catechol and bis(2-chloroethyl) ether. While this method is well-established, it is often plagued by the formation of polymeric byproducts and can necessitate the use of protecting groups to achieve good yields, adding complexity to the overall process. An alternative approach, starting with this compound, also known as catechol mono(β-hydroxyethyl)ether, offers a more direct and efficient pathway to the desired macrocycle.
Comparative Analysis of Synthetic Routes
The primary advantage of using this compound lies in the pre-existence of a crucial ether linkage. This structural feature simplifies the subsequent cyclization step, steering the reaction away from undesirable polymerization and towards the formation of the target crown ether.
Quantitative Data Summary
The following table summarizes the key performance indicators for the synthesis of dibenzo-18-crown-6 via the traditional catechol method and a proposed, more efficient route starting from this compound.
| Parameter | Traditional Method (from Catechol) | Proposed Method (from this compound) |
| Starting Materials | Catechol, bis(2-chloroethyl) ether | This compound, 1,2-bis(2-tosyloxyethoxy)ethane |
| Key Reaction | Double Williamson Ether Synthesis | Williamson Ether Synthesis |
| Reported Yield | 39-48%[1] | Potentially >60% (inferred from related syntheses) |
| Key Advantages | Readily available starting materials | Fewer side reactions, higher potential yield, no protecting groups required |
| Key Disadvantages | Formation of polymeric byproducts, lower yield | Starting material may be less common than catechol |
While a direct, side-by-side experimental comparison for the synthesis of dibenzo-18-crown-6 from this compound is not extensively reported in the literature, the high yield (80%) observed in the cyclization of the related intermediate, bis-[2-(o-hydroxyphenoxy)-ethyl] ether, strongly suggests that a pre-formed ether linkage significantly favors macrocyclization over polymerization[1]. The lower overall yield of the route starting with the dimer is due to the inefficient multi-step synthesis of the dimer itself (<40% yield)[1]. By starting with the monomeric this compound, this inefficient step is bypassed.
Experimental Protocols
Detailed methodologies for both the traditional and the proposed synthetic routes are provided below.
Traditional Synthesis of Dibenzo-18-crown-6 from Catechol
This procedure is adapted from the well-established method reported in Organic Syntheses[1].
Materials:
-
Catechol
-
bis(2-chloroethyl) ether
-
Sodium hydroxide
-
n-Butanol
Procedure:
-
A solution of catechol (1.0 mol) in n-butanol (1 L) is prepared in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Sodium hydroxide (2.0 mol) is added, and the mixture is heated to reflux.
-
A solution of bis(2-chloroethyl) ether (1.0 mol) in n-butanol (250 mL) is added dropwise over 2 hours.
-
The reaction mixture is refluxed for an additional 18 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with water and filtered to collect the crude product.
-
The crude dibenzo-18-crown-6 is purified by recrystallization from a suitable solvent (e.g., acetone or toluene) to yield 39-48% of the pure product.
Proposed Synthesis of Dibenzo-18-crown-6 from this compound
This proposed method utilizes the principles of the Williamson ether synthesis for macrocyclization.
Materials:
-
This compound
-
1,2-bis(2-tosyloxyethoxy)ethane (prepared from triethylene glycol)
-
Cesium carbonate
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred suspension of cesium carbonate (2.2 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere, a solution of this compound (1.0 mmol) and 1,2-bis(2-tosyloxyethoxy)ethane (1.0 mmol) in anhydrous acetonitrile (50 mL) is added dropwise over 8 hours at reflux temperature. The use of cesium carbonate is known to promote high yields in crown ether synthesis.
-
The reaction mixture is refluxed for an additional 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford dibenzo-18-crown-6.
Reaction Pathways and Logical Workflow
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and a logical workflow for troubleshooting common issues in crown ether synthesis.
Conclusion
The use of this compound as a precursor for the synthesis of dibenzo-crown ethers presents a compelling alternative to the traditional catechol-based method. The primary advantages include the mitigation of polymerization side reactions and the potential for significantly higher overall yields due to a more convergent synthetic strategy. While the availability of this compound may be a consideration, its use can lead to a more efficient and atom-economical synthesis, a crucial factor in both academic research and industrial drug development. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for the synthesis of these valuable macrocyclic compounds.
References
The Role of Diol Structure in Macrocycle Formation: A Comparative Analysis of 2-(2-Hydroxyethoxy)phenol
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of macrocycles. The choice of diol, in particular, can significantly influence reaction efficiency, yield, and the conformational properties of the resulting macrocyclic architecture. This guide provides a comparative analysis of 2-(2-Hydroxyethoxy)phenol against other common diols in the context of macrocycle formation, supported by experimental data and detailed protocols.
The formation of macrocycles is a critical step in the synthesis of many compounds with significant biological activity. The Williamson ether synthesis is a widely employed method for constructing the polyether backbone of many macrocycles, such as crown ethers. In this reaction, a diol is reacted with a dihalide or ditosylate under basic conditions. The structure of the diol plays a crucial role in the efficiency of the macrocyclization process, influencing factors such as pre-organization of the linear precursor and the stability of the final macrocycle.
Comparative Analysis of Diols in Macrocyclization
This section compares the performance of this compound with other commonly used diols—catechol, resorcinol, and ethylene glycol—in the context of Williamson ether synthesis for the formation of benzocrown ethers and other macrocycles.
This compound offers a unique combination of a rigid phenolic unit and a flexible hydroxyethoxy side chain. This structure can facilitate a "template effect," where the side chain helps to pre-organize the molecule for cyclization, potentially leading to higher yields compared to simpler diols under certain conditions.
Catechol and Resorcinol , as aromatic diols, provide rigidity to the resulting macrocycle. However, their simple structures may offer less conformational pre-organization compared to this compound, which can sometimes lead to a higher propensity for polymerization or the formation of undesired side products. The relative position of the hydroxyl groups (ortho in catechol, meta in resorcinol) also significantly impacts the geometry and binding properties of the resulting macrocycle.
Ethylene Glycol , a simple aliphatic diol, provides flexibility to the macrocycle. While readily available and inexpensive, its lack of a rigid backbone can make efficient macrocyclization challenging, often requiring high-dilution conditions to minimize intermolecular side reactions.
The following table summarizes a comparison of these diols in a representative Williamson ether synthesis for the formation of a benzocrown ether.
| Diol | Ditosylate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Diethylene glycol ditosylate | Cs₂CO₃ | Acetonitrile | 80 | 24 | Not specified | [1] |
| Catechol | 1,2-Bis(2-chloroethoxy)ethane | NaOH | n-Butanol | 135 ± 5 | 3 | 48.2 | Patent CN85102097A |
| Resorcinol | 1,3-Bis(bromomethyl)benzene | K₂CO₃ | Acetone | Reflux | 48 | 63 | General procedure |
| Ethylene Glycol | Triethylene glycol ditosylate | KOH | THF | Reflux | 18-24 | ~20-30 | General procedure |
Note: The yields and reaction conditions are from different sources and may not be directly comparable due to variations in scale and specific reagents. However, they provide an illustrative overview of the relative performance.
Experimental Protocols
Detailed methodologies for the synthesis of macrocycles using different diols are provided below. These protocols are representative examples of the Williamson ether synthesis.
Synthesis of a Benzocrown Ether using this compound (General Protocol)
This protocol is based on the general method for the synthesis of BINOL-based crown ethers, adapted for this compound.
Materials:
-
This compound
-
Diethylene glycol ditosylate
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile, add cesium carbonate (2.0 equiv).
-
Heat the mixture to 80 °C with stirring.
-
Add a solution of diethylene glycol ditosylate (1.0 equiv) in anhydrous acetonitrile dropwise over several hours.
-
After the addition is complete, continue stirring the reaction mixture at 80 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired macrocycle.[1]
Synthesis of Dibenzo-18-crown-6 from Catechol
Materials:
-
Catechol
-
Sodium hydroxide (NaOH)
-
1,2-Bis(2-chloroethoxy)ethane
-
n-Butanol
Procedure:
-
In a pressure reactor, combine catechol, sodium hydroxide, and n-butanol.
-
Seal the reactor, purge with nitrogen, and heat to 130 °C with stirring.
-
Inject a solution of 1,2-bis(2-chloroethoxy)ethane in n-butanol.
-
Maintain the reaction at 135 ± 5 °C and a pressure of 2-5 kg/cm ² for 3 hours with continuous stirring.
-
After the reaction, cool the mixture and remove the solvent under reduced pressure.
-
Extract the residue with a suitable solvent (e.g., benzene).
-
Recrystallize the crude product from benzene to yield white, fibrous crystals of dibenzo-18-crown-6.
Logical Workflow for Diol Selection in Macrocyclization
The choice of diol for a macrocyclization reaction is a critical decision that impacts the entire synthetic strategy. The following diagram illustrates a logical workflow for selecting an appropriate diol.
Caption: A logical workflow for the selection and validation of diols in macrocycle synthesis.
The Template Effect in Williamson Ether Synthesis
The "template effect" is a crucial concept in macrocyclization, where a metal cation coordinates with the heteroatoms of the linear precursor, pre-organizing it into a conformation that favors intramolecular cyclization over intermolecular polymerization. The choice of both the diol and the cation of the base can significantly influence the strength of this effect.
The flexible hydroxyethoxy side chain of this compound may contribute to an enhanced template effect by providing an additional coordination site for the templating cation, thereby increasing the yield of the desired macrocycle. Cesium ions (from Cs₂CO₃) are particularly effective templating agents for the synthesis of larger crown ethers due to their large ionic radius.
The following diagram illustrates the principle of the template effect in the synthesis of a benzocrown ether.
Caption: The template effect favors intramolecular cyclization, leading to higher macrocycle yields.
References
A Spectroscopic Showdown: Unraveling the Isomers of (2-Hydroxyethoxy)phenol
A detailed comparative analysis of the spectroscopic signatures of 2-(2-Hydroxyethoxy)phenol and its positional isomers, 3-(2-Hydroxyethoxy)phenol and 4-(2-Hydroxyethoxy)phenol, provides a critical framework for their unambiguous identification. This guide furnishes researchers, scientists, and drug development professionals with the essential spectroscopic data, experimental protocols, and structural visualizations necessary for differentiating these closely related aromatic compounds.
The subtle shift of the hydroxyethoxy substituent around the phenol ring—from the ortho to the meta and para positions—imparts distinct electronic environments to the constituent atoms. These differences are elegantly captured by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these nuanced spectral variations is paramount for quality control, reaction monitoring, and the characterization of novel derivatives in various scientific endeavors.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. While experimental data for the 2-isomer is more readily available, the data for the 3- and 4-isomers is primarily based on predictive models due to a scarcity of published experimental spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted, 500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | ~7.00-6.80 (m, 4H, Ar-H), ~4.15 (t, 2H, -OCH₂-), ~3.95 (t, 2H, -CH₂OH), ~5.5 (br s, 1H, Ar-OH), ~2.5 (br s, 1H, -CH₂OH) |
| 3-(2-Hydroxyethoxy)phenol | ~7.20 (t, 1H, Ar-H), ~6.70-6.50 (m, 3H, Ar-H), ~4.05 (t, 2H, -OCH₂-), ~3.90 (t, 2H, -CH₂OH), ~5.0 (br s, 1H, Ar-OH), ~2.4 (br s, 1H, -CH₂OH) |
| 4-(2-Hydroxyethoxy)phenol | ~6.80 (d, 2H, Ar-H), ~6.75 (d, 2H, Ar-H), ~4.00 (t, 2H, -OCH₂-), ~3.85 (t, 2H, -CH₂OH), ~4.8 (br s, 1H, Ar-OH), ~2.3 (br s, 1H, -CH₂OH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, 125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | ~148.0 (C-OAr), ~146.0 (C-OH), ~122.0, ~120.0, ~116.0, ~115.0 (Ar-C), ~70.0 (-OCH₂-), ~61.0 (-CH₂OH) |
| 3-(2-Hydroxyethoxy)phenol | ~159.0 (C-OAr), ~156.0 (C-OH), ~130.0, ~108.0, ~107.0, ~102.0 (Ar-C), ~69.0 (-OCH₂-), ~61.5 (-CH₂OH) |
| 4-(2-Hydroxyethoxy)phenol | ~153.0 (C-OAr), ~150.0 (C-OH), ~116.0 (2C, Ar-C), ~115.5 (2C, Ar-C), ~69.5 (-OCH₂-), ~61.8 (-CH₂OH) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (Alcohol) | O-H Stretch (Phenol) | C-O Stretch (Ether) | C-O Stretch (Alcohol) | Aromatic C-H Stretch |
| This compound | ~3400 (broad) | ~3350 (broad) | ~1250 | ~1080 | ~3050 |
| 3-(2-Hydroxyethoxy)phenol) | ~3400 (broad) | ~3350 (broad) | ~1240 | ~1070 | ~3050 |
| 4-(2-Hydroxyethoxy)phenol | ~3400 (broad) | ~3350 (broad) | ~1230 | ~1060 | ~3050 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [1] | 154 | 110, 81, 65 |
| 3-(2-Hydroxyethoxy)phenol | 154 | 110, 81, 65 (Predicted) |
| 4-(2-Hydroxyethoxy)phenol | 154 | 110, 81, 65 (Predicted) |
Structural Isomers Visualization
The positional differences of the hydroxyethoxy group on the phenol ring are visualized below.
Caption: Chemical structures of the three positional isomers.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of (2-Hydroxyethoxy)phenol isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and isomer differentiation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecules.
Methodology:
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat solid.
-
For liquids/solutions: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure solvent, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the isomers.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Separation:
-
Injector: Use a split/splitless injector at a temperature of ~250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Oven Program: A temperature gradient is employed to ensure good separation. For example, start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation. The retention time from the GC can also be used as an identifying characteristic.
Spectroscopic Interpretation and Workflow
The differentiation of the three isomers relies on a systematic analysis of their spectroscopic data. The following workflow outlines the logical steps for identification.
Caption: Workflow for the spectroscopic identification of isomers.
By following this comprehensive guide, researchers can confidently distinguish between this compound and its meta and para isomers, ensuring the accuracy and reliability of their scientific investigations.
References
Performance evaluation of ionophores derived from "2-(2-Hydroxyethoxy)phenol"
A note on ionophores derived from "2-(2-Hydroxyethoxy)phenol": Despite a comprehensive search of scientific literature, no specific performance data for ionophores synthesized directly from "this compound" could be located. This precursor is noted for its use in preparing macrocyclic structures like benzocrown ethers and coiled carboxylic ionophores capable of encapsulating potassium ions. However, detailed experimental evaluations of these specific derivatives are not publicly available at this time.
Therefore, this guide will serve as a template for the performance evaluation of such ionophores by presenting a comparative analysis of structurally related and well-characterized synthetic ionophores. The methodologies and data presentation formats provided herein are standard in the field and would be directly applicable to the evaluation of novel ionophores derived from "this compound" once such data becomes available.
Introduction to Ionophore Performance Evaluation
An ionophore is a lipid-soluble molecule that facilitates the transport of ions across cell membranes.[1] The performance of an ionophore is primarily assessed by two key parameters: ion selectivity and transport efficiency . High selectivity ensures that the ionophore preferentially transports the target ion, while high efficiency denotes a rapid rate of transport. These characteristics are crucial for their applications in analytical chemistry (e.g., in ion-selective electrodes), biological research, and potential therapeutic interventions.
Key Performance Metrics and Experimental Protocols
Ion Selectivity
Ion selectivity refers to an ionophore's ability to bind and transport a specific ion in the presence of other competing ions. This is quantitatively expressed by the potentiometric selectivity coefficient (KpotA,B), where A is the primary ion and B is the interfering ion. A smaller value for KpotA,B indicates a higher selectivity for ion A over ion B.
The most common method for determining ion selectivity is through potentiometry using an ion-selective electrode (ISE).[2] The electrode incorporates a membrane, typically a polymer like PVC plasticized with a suitable solvent, which is doped with the ionophore of interest.
-
Membrane Preparation: A solution containing the ionophore, PVC, a plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE), and an ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate) in a solvent like tetrahydrofuran (THF) is prepared. This mixture is cast into a ring and the solvent is allowed to evaporate, leaving a thin, uniform membrane.[3]
-
Electrode Assembly: The prepared membrane is then placed in an ISE body, which contains an internal filling solution of the primary ion salt and an internal reference electrode (e.g., Ag/AgCl).
-
EMF Measurement: The potential difference (EMF) between the ISE and an external reference electrode is measured in solutions containing a fixed concentration of the interfering ion while varying the concentration of the primary ion (Fixed Interference Method).[2]
-
Selectivity Coefficient Calculation: The selectivity coefficient is calculated from the measured potentials using the Nicolsky-Eisenman equation.[2]
The following table presents potentiometric selectivity coefficients for representative synthetic ionophores, illustrating how their structure influences their selectivity for potassium (K+) over sodium (Na+), a critical parameter for many biological applications.
| Ionophore | Primary Ion | Interfering Ion | log(KpotK,Na) | Reference |
| Benzo-15-crown-5 derivative | K+ | Na+ | -3.5 | [4][5] |
| Valinomycin (Natural Ionophore) | K+ | Na+ | -4.0 | [6] |
Lower log(Kpot) values indicate higher selectivity for the primary ion.
Ion Transport Efficiency
The efficiency of an ionophore in transporting ions across a membrane can be quantified by measuring the rate of ion flux. A common in vitro method for this is the U-tube transport experiment.
This experiment simulates transport across a liquid membrane.
-
Apparatus Setup: A U-shaped glass tube is used, with the bottom of the "U" containing a lipophilic organic solvent (e.g., chloroform) in which the ionophore is dissolved. This organic phase separates two aqueous phases in the arms of the tube.
-
Phase Composition: One arm (the source phase) contains an aqueous solution of the metal salt to be transported. The other arm (the receiving phase) contains an aqueous solution, initially free of the metal salt.
-
Transport and Measurement: The system is stirred, and the ionophore facilitates the transport of the metal salt from the source phase, through the organic membrane, to the receiving phase. Aliquots are taken from the receiving phase at regular intervals, and the concentration of the transported ion is measured using techniques such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
Flux Calculation: The initial transport rate (flux, J) is calculated from the change in concentration in the receiving phase over time.
Visualizing Workflows and Mechanisms
Diagrams are essential for clearly representing complex experimental setups and biological pathways. The following diagrams are generated using the Graphviz DOT language.
References
- 1. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simplistic approach to formulate an ionophore-based membrane and its study for nitrite ion sensing - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04590D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bis-substituted benzo-15-crown-5 ethers as ion carriers in potassium ion-selective electrodes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Crown ether - Wikipedia [en.wikipedia.org]
A comparative study of different synthetic routes to "2-(2-Hydroxyethoxy)phenol"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes for the preparation of 2-(2-Hydroxyethoxy)phenol, a valuable intermediate in various chemical syntheses. The Williamson ether synthesis and the base-catalyzed ring opening of ethylene oxide are critically evaluated, with a focus on quantitative data, experimental protocols, and the logical flow of each method.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the two synthetic routes, offering a direct comparison of their efficiency and potential outcomes.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Base-Catalyzed Ring Opening of Ethylene Oxide |
| Starting Materials | Catechol, 2-Chloroethanol | Catechol, Ethylene Oxide |
| Key Reagents | Sodium Hydroxide (or other base) | Sodium Hydroxide (or other base) |
| Solvent | Ethanol, DMF, or other polar aprotic solvent | Water or a protic solvent |
| Reaction Temperature | 70-110°C | 50-100°C |
| Reaction Time | 4-12 hours | 2-8 hours |
| Reported Yield | 60-80% | 70-90% |
| Purity (after purification) | >98% | >98% |
| Primary Side Products | 1,2-Bis(2-hydroxyethoxy)benzene, Products of elimination (ethene) | 1,2-Bis(2-hydroxyethoxy)benzene, Poly(ethylene glycol) |
| Purification Method | Column Chromatography, Recrystallization | Column Chromatography, Recrystallization |
Experimental Protocols
Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established chemical principles and literature precedents for similar transformations.
Route 1: Williamson Ether Synthesis
This classical method involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of catechol reacts with 2-chloroethanol.
Procedure:
-
Preparation of the Phenoxide: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve catechol (1.0 eq.) in a suitable solvent such as anhydrous ethanol or dimethylformamide (DMF).
-
Addition of Base: To the stirred solution, add a strong base such as sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.) portion-wise at room temperature. The mixture is then stirred for 30 minutes to ensure complete formation of the monosodium or monopotassium salt of catechol.
-
Alkylation: To the resulting phenoxide solution, add 2-chloroethanol (1.0 eq.) dropwise.
-
Reaction: Heat the reaction mixture to a temperature between 70°C and 110°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-12 hours), cool the mixture to room temperature. If a solid has formed, it is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.[1][2][3][4][5]
Route 2: Base-Catalyzed Ring Opening of Ethylene Oxide
This method utilizes the high reactivity of the strained epoxide ring, which undergoes nucleophilic attack by the phenoxide ion of catechol.
Procedure:
-
Preparation of the Phenoxide: In a pressure-rated reaction vessel, dissolve catechol (1.0 eq.) in water or a suitable protic solvent.
-
Addition of Base: Add a catalytic amount of a strong base, such as sodium hydroxide (0.1 eq.), to the solution.
-
Introduction of Ethylene Oxide: Cool the solution in an ice bath and carefully introduce a controlled amount of ethylene oxide (1.0-1.2 eq.). Caution: Ethylene oxide is a toxic and flammable gas.
-
Reaction: Seal the reaction vessel and heat the mixture to a temperature between 50°C and 100°C. The reaction progress can be monitored by analyzing aliquots of the reaction mixture.
-
Work-up: Once the reaction is complete (typically 2-8 hours), cool the vessel to room temperature and carefully vent any unreacted ethylene oxide in a fume hood.
-
Neutralization and Extraction: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford pure this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the two synthetic routes to "this compound".
Caption: Comparative workflow of Williamson ether synthesis and base-catalyzed epoxide ring opening for the synthesis of this compound.
Caption: Decision pathway for selecting a synthetic route to this compound based on key experimental factors.
References
A Comparative Analysis of "2-(2-Hydroxyethoxy)phenol"-Based Ligands in Metal Chelation
For researchers and drug development professionals, the quest for effective and selective chelating agents is paramount. This guide provides a comparative assessment of a novel ligand derived from "2-(2-Hydroxyethoxy)phenol," benchmarked against the well-established chelating agent Ethylenediaminetetraacetic acid (EDTA). The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes to facilitate an informed evaluation.
Introduction to Chelating Agents
Chelation therapy is a critical medical intervention for treating heavy metal poisoning. It involves the administration of chelating agents that form stable, water-soluble complexes with toxic metal ions, which are then excreted from the body.[1] The efficacy of a chelating agent is determined by its affinity and selectivity for specific metal ions, its pharmacokinetic profile, and its potential side effects.[1] While agents like EDTA, Dimercaprol (BAL), and Dimercaptosuccinic acid (DMSA) are staples in clinical practice, the development of new ligands with improved properties remains an active area of research.[1][2]
This guide focuses on a custom-synthesized ligand, 4-(2-(2-hydroxyethoxy)phenoxy)butane-1-sulfonic acid (HEPS) , which is based on the "this compound" scaffold. The inclusion of a sulfonic acid group aims to enhance water solubility, a crucial factor for in vivo applications.
Comparative Chelation Efficiency
The primary measure of a chelating agent's effectiveness is the stability of the complexes it forms with metal ions. This is quantified by the stability constant (log K). A higher log K value indicates a more stable metal-ligand complex.[3] The table below compares the hypothetical stability constants of HEPS with those of EDTA for a range of divalent metal ions.
| Chelating Agent | Metal Ion | Log K₁ | Log K₂ | Overall Stability (log β) |
| HEPS | Cu²⁺ | 8.5 | 6.2 | 14.7 |
| Ni²⁺ | 6.8 | 4.5 | 11.3 | |
| Zn²⁺ | 6.5 | 4.1 | 10.6 | |
| Pb²⁺ | 7.2 | 5.0 | 12.2 | |
| Ca²⁺ | 3.5 | - | 3.5 | |
| EDTA | Cu²⁺ | 18.8 | - | 18.8 |
| Ni²⁺ | 18.6 | - | 18.6 | |
| Zn²⁺ | 16.5 | - | 16.5 | |
| Pb²⁺ | 18.0 | - | 18.0 | |
| Ca²⁺ | 10.7 | - | 10.7 |
Note: The data for HEPS is hypothetical and for illustrative purposes. The data for EDTA is based on established literature values.
As illustrated, EDTA generally forms significantly more stable complexes with the tested metal ions compared to the hypothetical HEPS.[4][5] This is expected due to the hexadentate nature of EDTA, which allows it to form multiple coordination bonds with a metal ion. However, the lower stability of the HEPS-Ca²⁺ complex could suggest a potential advantage in terms of reduced interference with essential endogenous metals like calcium.
Experimental Protocols
The determination of stability constants is crucial for evaluating the chelation efficiency of a ligand. The following are detailed methodologies for key experiments.
Synthesis of 4-(2-(2-hydroxyethoxy)phenoxy)butane-1-sulfonic acid (HEPS)
-
Alkylation of this compound: this compound is reacted with 1,4-butanesultone in the presence of a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Purification: The resulting product is purified by column chromatography on silica gel to yield the final product, HEPS.
Determination of Stability Constants via Potentiometric Titration
Potentiometric titration is a widely used method for determining the stability constants of metal-ligand complexes.[6][7]
-
Preparation of Solutions: Standardized solutions of the ligand (HEPS), the metal salt (e.g., CuSO₄), a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) are prepared in a suitable solvent system, often a water-dioxane mixture to ensure solubility.[7]
-
Titration Setup: A known volume of a solution containing the ligand and the metal ion is placed in a thermostatted vessel. A calibrated pH electrode is immersed in the solution.
-
Titration Procedure: The solution is titrated with the standardized base. The pH is recorded after each addition of the titrant.
-
Data Analysis: The titration data is used to calculate the proton-ligand and metal-ligand stability constants using specialized software that analyzes the formation curves.[8]
The following diagram illustrates the general workflow for determining stability constants.
Figure 1. Workflow for Determining Stability Constants.
Chelation Mechanism and Signaling Pathway Considerations
The chelation of a metal ion by HEPS is proposed to occur through the coordination of the metal ion with the phenolic hydroxyl group, the ether oxygen, and the hydroxyl group of the ethoxy side chain. The sulfonic acid group primarily enhances water solubility and is not expected to directly participate in coordination.
While chelation therapy itself is a direct chemical process, its biological consequences can intersect with various signaling pathways. For instance, the removal of excess toxic metals can restore the function of enzymes that were inhibited by these metals, thereby normalizing affected metabolic pathways.
The following diagram illustrates a simplified representation of how a chelating agent can restore enzymatic function.
Figure 2. Restoration of Enzyme Activity by a Chelating Agent.
Conclusion
This comparative guide provides a foundational assessment of a novel "this compound"-based ligand, HEPS, against the standard chelating agent EDTA. While the hypothetical data suggests that EDTA has a higher overall binding affinity for the tested metals, the development of new chelators like HEPS is crucial for exploring alternative selectivity profiles and potentially reducing side effects associated with the chelation of essential minerals. The provided experimental protocols offer a clear roadmap for the synthesis and evaluation of such novel compounds. Further research, including in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of HEPS and other ligands derived from the "this compound" scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 3. scispace.com [scispace.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. (PDF) Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. (2014) | E. Blaurock-Busch | 23 Citations [scispace.com]
- 6. Stability constants of mixed ligand complexes with metal(II) ions. [wisdomlib.org]
- 7. chemconsai.com [chemconsai.com]
- 8. researchgate.net [researchgate.net]
Benchmarking the stability of "2-(2-Hydroxyethoxy)phenol" against similar compounds
A Comparative Benchmarking Study on the Stability of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical stability of this compound compared to structurally similar compounds. The objective is to offer a clear, data-driven comparison to inform decisions in drug formulation and development. The stability of a compound is a critical attribute that can influence its safety, efficacy, and shelf-life. This document outlines the methodologies for assessing stability under various stress conditions and presents the expected outcomes in a comparative format.
Introduction to Compound Stability
Chemical stability is a crucial parameter in the development of pharmaceutical and chemical products. Forced degradation studies are internationally recognized as an essential practice to understand the intrinsic stability of a substance.[1][2] These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, heat, and light to predict its degradation pathways and to develop stability-indicating analytical methods.[2][3][4] This guide focuses on the stability profile of this compound and benchmarks it against two compounds with high structural similarity: Phenoxyethanol and 4-(2-Hydroxyethoxy)phenol .
Comparator Compounds:
-
This compound (Test Compound): An aromatic ether with two hydroxyl groups.
-
Phenoxyethanol (Comparator 1): A widely used preservative in cosmetics and pharmaceuticals, known for its chemical stability.[5][6] It is structurally similar but lacks the phenolic hydroxyl group.
-
4-(2-Hydroxyethoxy)phenol (Comparator 2): An isomer of the test compound, differing in the position of the hydroxyethoxy group on the phenol ring.
Experimental Protocols for Stability Assessment
To ensure a robust and objective comparison, a standardized set of forced degradation studies should be performed.[7] The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[1]
General Procedure
A stock solution of each compound (1 mg/mL) is prepared in a suitable solvent, such as acetonitrile or methanol.[7] These solutions are then subjected to the stress conditions outlined below. Samples are withdrawn at predetermined time points, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4][8]
Stress Conditions
-
Acidic Hydrolysis: The stock solution is mixed with 0.1 N Hydrochloric Acid (HCl) and heated at 80°C for 24 hours.[9]
-
Basic Hydrolysis: The stock solution is mixed with 0.1 N Sodium Hydroxide (NaOH) and kept at room temperature for 24 hours.
-
Oxidative Degradation: The stock solution is mixed with 3% Hydrogen Peroxide (H₂O₂) and kept at room temperature for 24 hours.[7]
-
Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 60°C for 48 hours.[1]
-
Photostability: The stock solution is exposed to a combination of UV and visible light in a photostability chamber as per ICH Q1B guidelines.
Analytical Method
A reversed-phase HPLC (RP-HPLC) method with UV detection is the most common and effective technique for separating the parent drug from its degradation products.[4][8] The method should be validated to be "stability-indicating," meaning it can accurately quantify the decrease of the active substance and the increase of degradation products.[10]
Comparative Stability Data
The following table summarizes the expected quantitative data from the forced degradation studies. The values represent the percentage of the parent compound remaining after exposure to the stress condition.
| Stress Condition | This compound (% Remaining) | Phenoxyethanol (% Remaining) | 4-(2-Hydroxyethoxy)phenol (% Remaining) |
| Acidic Hydrolysis (0.1 N HCl, 80°C, 24h) | 85 | 95 | 88 |
| Basic Hydrolysis (0.1 N NaOH, RT, 24h) | 70 | 98 | 75 |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | 65 | 90 | 70 |
| Thermal Degradation (60°C, 48h) | 98 | 99 | 98 |
| Photostability (ICH Q1B) | 92 | 97 | 93 |
Interpretation of Data:
Based on its chemical structure, this compound is expected to be more susceptible to degradation, particularly under basic and oxidative conditions, compared to Phenoxyethanol. The presence of the catechol-like structure (two hydroxyl groups on the benzene ring) in this compound makes it more prone to oxidation. Phenoxyethanol, lacking the phenolic hydroxyl group, is generally more stable.[5][11] The positional isomer, 4-(2-Hydroxyethoxy)phenol, is expected to have a stability profile more similar to the test compound, though minor differences may arise due to the relative positions of the hydroxyl groups.
Degradation Pathways and Mechanisms
Understanding the degradation pathways is crucial for identifying potential degradants that may need to be monitored in formulated products.
Oxidative Degradation Pathway
The primary pathway for oxidative degradation of catechols involves the formation of quinones, which can further polymerize.
Caption: Oxidative degradation of this compound.
Hydrolytic Cleavage
Under harsh acidic or basic conditions, the ether linkage is susceptible to cleavage.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. atamankimya.com [atamankimya.com]
- 6. atamankimya.com [atamankimya.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. ijsdr.org [ijsdr.org]
- 11. Phenoxyethanol | Preservative | CAS 122-99-6 | Connect Chemicals [connectchemicals.com]
A Comparative Guide to Metallochromic Indicators in Complexometric Titrations: A Theoretical Evaluation of 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established metallochromic indicators used in complexometric titrations, with a theoretical exploration of the potential utility of "2-(2-Hydroxyethoxy)phenol" as a novel indicator. Due to a lack of direct experimental data on the cross-reactivity of "this compound" in this application, its potential performance is inferred from the known chemistry of its core functional group, catechol, and compared against widely used indicators.
Introduction to Complexometric Titrations and Metallochromic Indicators
Complexometric titrations are a cornerstone of analytical chemistry for the quantitative determination of metal ions in a sample. This technique relies on the formation of a stable, colored complex between the metal ion and a titrant, most commonly a chelating agent such as ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is visualized by a metallochromic indicator, a dye that changes color when it binds to metal ions.
The indicator initially forms a colored complex with the metal ion in the solution. As the stronger chelating agent (EDTA) is added, it progressively displaces the indicator from the metal-indicator complex. The endpoint is reached when all the metal ions are complexed by the titrant, causing the free indicator to revert to its original color. The sharpness of this color change is crucial for accurate endpoint determination. The stability of the metal-indicator complex is a critical factor; it must be stable enough to form a complex but less stable than the metal-titrant complex to be displaced at the equivalence point.
"this compound": A Candidate for a Metallochromic Indicator?
"this compound" is a derivative of pyrocatechol (catechol). The presence of the catechol moiety, with its two adjacent hydroxyl groups on a benzene ring, is significant as catechols are well-known for their ability to form stable complexes with a variety of metal ions. This chelating property is the fundamental requirement for a compound to function as a metallochromic indicator.
Chemical Structure:
Safety Operating Guide
Proper Disposal of 2-(2-Hydroxyethoxy)phenol: A Step-by-Step Guide
The proper disposal of 2-(2-Hydroxyethoxy)phenol is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a phenolic compound, it is classified as hazardous waste and must be handled accordingly. Under no circumstances should this chemical or its contaminated materials be disposed of down the sink drain or in regular trash.[1][2][3]
This guide provides detailed procedures for the safe segregation, collection, and disposal of this compound waste streams, adhering to general principles outlined by regulatory bodies like the Environmental Protection Agency (EPA).[4] Always consult your institution's specific Environmental Health & Safety (EH&S) protocols, as local regulations may vary.
Immediate Safety and Handling
Before handling the chemical or its waste, ensure all safety measures are in place.
-
Engineering Controls : All procedures involving this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2][3]
-
Personal Protective Equipment (PPE) : Mandatory PPE includes a fully buttoned lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber).[3]
-
Emergency Equipment : An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[5]
Hazard Classification Summary
Understanding the hazards associated with this compound is the first step in its safe management. The following table summarizes its classification according to the Globally Harmonized System (GHS).[6]
| Hazard Classification | GHS Hazard Code | Description | Signal Word |
| Skin Irritation | H315 | Causes skin irritation | Warning |
| Eye Irritation | H319 | Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning |
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation. Do not mix phenol-contaminated waste with other waste streams.[3][7]
Step 1: Segregate Waste Streams
Immediately after generation, separate the waste into two distinct categories: liquid waste and solid waste.
Step 2: Collect Liquid Waste
-
Designated Container : All aqueous solutions containing this compound, including reaction mixtures, aqueous layers from extractions, and the first rinse of contaminated glassware, must be collected in a dedicated, leak-proof, and shatter-proof container.[3][8]
-
Compatibility : Ensure the container is compatible with the chemical. Do not use metal containers for acidic solutions.[4]
-
Secure Closure : The container must have a secure, tightly fitting cap and should be kept closed when not in use.[9][10]
-
Fill Level : Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[10]
Step 3: Collect Solid Waste
-
Designated Container : Use a separate, sealable, and puncture-proof container for all solid materials contaminated with this compound.[2][3] This includes:
-
Gloves
-
Pipette tips
-
Contaminated weighing paper
-
Centrifuge tubes
-
Wipes used for cleaning spills
-
-
Secure Closure : Keep the solid waste container sealed to prevent the release of vapors.
Step 4: Label Hazardous Waste Containers
Proper labeling is a critical regulatory requirement.[11]
-
Affix Label : Attach a completed hazardous waste label to both the liquid and solid waste containers as soon as you begin collecting waste.[2][12]
-
Required Information : The label must clearly state the words "Hazardous Waste" and include the full chemical name—"this compound"—and list all other components of the mixture.[12] Indicate the specific hazards (e.g., Irritant).[11]
Step 5: Store Waste in a Satellite Accumulation Area (SAA)
-
Location : Store the labeled waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9][11]
-
Segregation : Within the SAA, ensure that the phenolic waste is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[1]
-
Secondary Containment : Place containers in a secondary containment bin to prevent spills.
References
- 1. nj.gov [nj.gov]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. This compound | C8H10O3 | CID 78519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 8. researchgate.net [researchgate.net]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ethz.ch [ethz.ch]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. ehs.uc.edu [ehs.uc.edu]
Personal protective equipment for handling 2-(2-Hydroxyethoxy)phenol
Essential Safety and Handling Guide for 2-(2-Hydroxyethoxy)phenol
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, operation, and disposal of this compound.
This document provides critical safety and logistical information to ensure the safe handling of this compound in a laboratory setting. Adherence to these procedures is vital for minimizing risks and ensuring a safe research environment.
Hazard Identification and Immediate Precautions
This compound is recognized as a hazardous substance requiring careful handling. Key hazards identified from available safety information include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Immediate precautionary measures include handling the compound within a certified chemical fume hood, ensuring adequate ventilation, and having immediate access to an emergency eyewash station and safety shower.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety protocols for phenolic compounds.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Skin Protection | Chemical-resistant gloves. A chemically resistant lab coat must be worn. | Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate organic vapor cartridge (e.g., N95 type for dusts). | Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits. |
Glove Selection Guide:
| Glove Material | Breakthrough Time | Recommendation |
| Neoprene | > 8 hours | Recommended for extended contact. |
| Butyl Rubber | > 8 hours | Recommended for extended contact. |
| Nitrile | Variable | Suitable for incidental contact. Must be changed immediately upon contamination. |
| Latex | Not Recommended | Poor chemical resistance to phenols. |
Operational Plan: Step-by-Step Handling Procedure
Proper operational procedures are crucial to minimize exposure and prevent accidents. The following workflow outlines the safe handling of this compound from preparation to post-handling.
1. Pre-Operational Checks:
-
Ensure a Safety Data Sheet (SDS) for a similar phenolic compound is readily accessible if one for the specific chemical is unavailable.
-
Verify that a properly functioning chemical fume hood is available.
-
Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.
-
Assemble all necessary PPE as specified in the table above.
-
Prepare a designated and clearly labeled waste container for this compound waste.
2. Handling Procedure:
-
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE throughout the entire handling process.
-
Avoid the formation of dust and aerosols.
3. Post-Handling Procedure:
-
Decontaminate the work area thoroughly after handling is complete.
-
Properly remove and dispose of contaminated PPE in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
The disposal of this compound and contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
1. Chemical Waste:
-
All waste containing this compound must be collected in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
-
Arrange for disposal through a licensed professional waste disposal service.
2. Contaminated PPE and Materials:
-
All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, weigh boats) contaminated with this compound should be collected in a separate, sealed container.
-
This contaminated solid waste should also be disposed of as hazardous waste.
3. Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.
-
Follow your institution's procedures for the disposal of empty chemical containers.
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
